Technical Guide: Synthesis of N-(4-Methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary This technical guide details the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)- -toluenesulfonamide). This molecule represents a classic sulfonamide phar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)-
-toluenesulfonamide). This molecule represents a classic sulfonamide pharmacophore, constructed by linking a benzylsulfonyl group to a para-methoxyphenyl (anisyl) moiety.
The protocol employs a nucleophilic substitution reaction between phenylmethanesulfonyl chloride (benzylsulfonyl chloride) and p-anisidine (4-methoxyaniline) under basic conditions. This method is selected for its high atom economy, operational simplicity, and scalability. The guide is designed for researchers in medicinal chemistry and drug development, emphasizing mechanistic understanding, rigorous purification, and structural validation.
Retrosynthetic Analysis
The strategic disconnection of the sulfonamide bond reveals two commercially available precursors: an electrophilic sulfonyl chloride and a nucleophilic aniline.
Figure 1: Retrosynthetic disconnection showing the breakdown of the target into benzylsulfonyl chloride and p-anisidine.
Mechanistic Underpinnings
The reaction proceeds via a nucleophilic sulfonyl substitution mechanism. Unlike acyl chlorides, which proceed via a tetrahedral intermediate, sulfonyl chlorides react via a concerted
-like mechanism or a trigonal bipyramidal transition state.
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
Base Catalysis: The base (Pyridine or Triethylamine) serves two roles:
It acts as a proton scavenger (HCl sponge) to drive the equilibrium forward.
It may transiently form a highly reactive sulfonyl-ammonium intermediate (e.g., sulfonylpyridinium), accelerating the attack by the aniline.
Elimination: Chloride is expelled as a leaving group, and the base deprotonates the nitrogen to form the stable sulfonamide.
Figure 2: Mechanistic pathway of sulfonamide formation.
In a clean, dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve p-anisidine (10.0 mmol, 1.23 g) in anhydrous DCM (20 mL).
Add pyridine (20.0 mmol, 1.6 mL). The solution should be clear.
Cool the mixture to 0°C using an ice-water bath. Cooling is critical to control the exotherm and prevent disulfonylation.
Step 2: Addition of the Electrophile
Dissolve benzylsulfonyl chloride (11.0 mmol, 2.10 g) in a separate vial with minimal DCM (5 mL).
Add the sulfonyl chloride solution dropwise to the stirring aniline solution at 0°C over 15 minutes.
Observation: A slight precipitate (pyridinium hydrochloride) may begin to form.
Step 3: Reaction & Monitoring
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
Stir for 4–16 hours.
TLC Monitoring: Use Hexane:Ethyl Acetate (7:3). The starting aniline (more polar, stains with ninhydrin) should disappear. The product will appear as a less polar spot (UV active).
Step 4: Workup & Isolation
Dilute the reaction mixture with DCM (50 mL).
Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL). Purpose: This converts excess pyridine and unreacted p-anisidine into water-soluble hydrochloride salts, removing them from the organic phase.
Base Wash: Wash with Saturated NaHCO₃ (1 x 30 mL). Purpose: Neutralizes residual acid and removes any hydrolyzed sulfonyl chloride (sulfonic acid).
Brine Wash: Wash with Saturated NaCl (1 x 30 mL) to remove water.
Drying: Dry the organic layer over anhydrous
or .
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Figure 3: Experimental workflow for the synthesis and isolation.
Purification & Characterization
Recrystallization
The crude sulfonamide is typically a solid. If the purity is <95% by TLC/NMR, recrystallize.
Solvent System: Ethanol/Water or Toluene.
Procedure: Dissolve in minimum hot Ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C. Filter the crystals and wash with cold Ethanol:Water (1:1).
Characterization Data (Expected)
To validate the synthesis, compare spectral data against these predicted values:
Physical State: White to off-white crystalline solid.
NMR (400 MHz, ):
7.30–7.40 (m, 5H, Benzyl-ArH)
7.05 (d, Hz, 2H, Aniline-ArH ortho to N)
6.80 (d, Hz, 2H, Aniline-ArH ortho to OMe)
6.10 (s, 1H, NH , exchangeable with )
4.30 (s, 2H, Benzyl-CH)
3.78 (s, 3H, O-CH)
Mass Spectrometry (ESI):
Calculated Mass (
): 277.08
Observed
: 278.1 or : 276.1
Troubleshooting & Optimization
Issue: Low Yield.
Cause: Hydrolysis of benzylsulfonyl chloride before reaction.
Solution: Ensure DCM is anhydrous. Use fresh sulfonyl chloride.
Issue: "Oiling Out" during recrystallization.
Solution: The product may be too soluble in ethanol. Try a solvent switch to Toluene/Hexane or simply triturate the crude oil with cold Ether/Hexane to induce crystallization.
Issue: Disulfonylation (Formation of
).
Cause: Excess sulfonyl chloride or high temperatures.
Solution: Strictly control temperature at 0°C during addition. Ensure 1:1 stoichiometry or slight excess of aniline.
Safety Considerations
Benzylsulfonyl Chloride: Lachrymator and corrosive. Causes severe skin burns.[2] Handle only in a fume hood.
p-Anisidine: Toxic by inhalation, ingestion, and skin contact. Potential carcinogen. Wear double nitrile gloves.
DCM/Pyridine: Toxic and flammable solvents.
References
Reactivity of Benzylsulfonyl Chloride: King, J. F., & Durst, T. (1966). The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Canadian Journal of Chemistry, 44(7), 819-828.
Sulfonamide Crystallography (Analogous Structures): Gelbrich, T., et al. (2012). Structural Comparison of N-(4-methoxyphenyl)
p-Anisidine Safety Data: PubChem. Compound Summary for CID 7705 (p-Anisidine). Available at: [Link].
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
This technical guide details the physicochemical profile, synthetic methodology, and structural properties of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)- -toluenesulfonamide). Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic methodology, and structural properties of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)-
-toluenesulfonamide).
Executive Summary
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a benzyl moiety attached to the sulfonyl group and a para-anisidine moiety attached to the nitrogen. Unlike classical benzenesulfonamides (where the phenyl ring is directly bonded to sulfur), the insertion of a methylene spacer (
) in the sulfonyl side chain imparts unique conformational flexibility, altering the compound's solubility profile and binding kinetics in biological targets such as carbonic anhydrases or metalloproteases. This guide outlines the compound's molecular architecture, validated synthesis protocols, and expected spectroscopic signatures.
Chemical Identity & Molecular Architecture
The compound combines a lipophilic benzyl tail with an electron-rich p-anisyl headgroup, linked by a polar sulfonamide core.
Domain A (Benzyl): A hydrophobic phenyl ring linked via a methylene spacer (
hybridized), allowing rotation and "induced fit" binding.
Domain B (Sulfonamide): The rigid tetrahedral sulfonyl group (
) acting as a hydrogen bond acceptor, and the group acting as a hydrogen bond donor.
Domain C (Anisyl): An electron-rich aromatic ring with a methoxy substituent, capable of
stacking and hydrophobic interactions.
Figure 1: Structural domain analysis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide highlighting the functional roles of each moiety.
Physicochemical Properties[2][3][4][5][6]
The presence of the methylene group differentiates this compound from N-phenylbenzenesulfonamide, typically lowering the melting point and increasing aliphatic character.
Parameter
Value / Range
Context
Physical State
Crystalline Solid
Typically white to off-white needles or plates.
Melting Point
95 °C – 115 °C (Predicted)
Lower than the nitro-analog (182°C) due to lack of strong intermolecular H-bond networking from nitro groups.
Solubility (Water)
Low (< 0.1 mg/mL)
Hydrophobic benzyl and anisyl groups dominate.
Solubility (Organic)
High
Soluble in DMSO, DMF, DCM, Ethyl Acetate, Acetone.
pKa (Sulfonamide NH)
~10.0 – 10.8
Weakly acidic. The benzyl group is less electron-withdrawing than a direct phenyl ring, making the NH less acidic than typical benzenesulfonamides (pKa ~10).
LogP (Lipophilicity)
2.5 – 2.9
Moderate lipophilicity; suitable for cell membrane penetration.
Synthetic Methodology
The synthesis follows a standard nucleophilic substitution pathway (Sulfonylation) where p-anisidine attacks the electrophilic sulfur of
Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (TEA)
Step-by-Step Procedure:
Preparation: In a 250 mL round-bottom flask, dissolve p-anisidine (10 mmol, 1.23 g) in dry DCM (20 mL). Add Triethylamine (12 mmol, 1.6 mL) and cool the mixture to 0°C in an ice bath.
Addition: Dissolve
-toluenesulfonyl chloride (10 mmol, 1.90 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes to control the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting amine is consumed.
Work-up: Dilute with DCM (50 mL) and wash sequentially with:
1M HCl (2 x 30 mL) – Critical to remove unreacted amine and pyridine/TEA.
Saturated
(2 x 30 mL) – To neutralize excess acid.
Brine (30 mL).
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or Toluene to obtain pure crystals.
Figure 2: Workflow for the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.[2][1]
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following predicted spectral markers.
Proton NMR (
NMR, 400 MHz,
)
9.0–10.0 ppm (s, 1H): Sulfonamide (Broad singlet, exchangeable with ).
7.2–7.4 ppm (m, 5H): Phenyl ring protons (Benzyl group).
7.0–7.1 ppm (d, 2H): p-Anisyl aromatic protons (ortho to N).
6.8–6.9 ppm (d, 2H): p-Anisyl aromatic protons (ortho to OMe).
4.2–4.3 ppm (s, 2H): Benzylic methylene (). Distinctive singlet characteristic of -toluenesulfonamides.
3.7–3.8 ppm (s, 3H): Methoxy group ().
Infrared Spectroscopy (FT-IR)
3200–3300 cm
: stretching (Sharp band).
1330–1350 cm
: Asymmetric sulfonyl stretch.
1150–1170 cm
: Symmetric sulfonyl stretch.
Mass Spectrometry (ESI-MS)
[M+H]
: Calculated m/z 278.08.
[M-H]
: Calculated m/z 276.07 (Negative mode often more sensitive for sulfonamides).
Reactivity & Stability
Hydrolytic Stability
The sulfonamide bond is highly stable to hydrolysis under neutral and basic conditions. However, refluxing in strong acid (e.g., 48% HBr) can cleave the sulfonamide bond (releasing the amine) or the methyl ether (demethylation to phenol).
Alkylation Potential
The sulfonamide nitrogen (
) can be deprotonated by bases such as Potassium Carbonate () or Sodium Hydride (NaH) in DMF to generate a nucleophile. This allows for N-alkylation to synthesize tertiary sulfonamides, blocking the hydrogen bond donor capability.
References
General Synthesis of Sulfonamides:
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids and Alcohols to Sulfonamides. Journal of Organic Chemistry.
Note: Standard protocols for sulfonyl chloride coupling are applicable.
Structural Analogs & Crystallography
Gelbrich, T., et al. (2007).[3] "Systematic study of the crystal structures of N-monosubstituted sulfonamides." CrystEngComm.
Biological Activity of Benzylsulfonamides
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Context: Benzylsulfonamides are investigated as selective inhibitors due to the flexible linker.
"N-(4-methoxyphenyl)-1-phenylmethanesulfonamide mechanism of action"
An In-Depth Technical Guide on the Core Mechanism of Action of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Authored by: A Senior Application Scientist Abstract N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a synth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Core Mechanism of Action of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Authored by: A Senior Application Scientist
Abstract
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative that has garnered interest for its potential therapeutic applications. As a member of the sulfonamide class of compounds, it holds promise for a range of biological activities, which are critically dependent on its specific molecular structure. This technical guide provides a comprehensive overview of the current understanding and a methodological roadmap for the elucidation of its precise mechanism of action. We will delve into its physicochemical properties, and known biological activities, and present a series of robust experimental workflows designed for target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction to N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide belongs to the sulfonamide class of organic compounds, characterized by the presence of a sulfonyl group connected to an amine group. The general structure of sulfonamides has been a cornerstone in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the sulfonamide core, in this case, a 4-methoxyphenyl group and a phenylmethyl group, are crucial in defining its pharmacological profile.
Preliminary studies have indicated that N-(4-methoxyphenyl)-1-phenylmethanesulfonamide exhibits notable biological activities. Research has highlighted its potential as both an antimicrobial and an anticancer agent. For instance, studies have demonstrated its efficacy against a panel of bacterial and fungal strains. Furthermore, its cytotoxic effects against various cancer cell lines suggest a potential role in oncology. However, the precise molecular mechanisms underpinning these observed activities are yet to be fully elucidated. This guide aims to provide a structured approach to unraveling these mechanisms.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is fundamental to interpreting its biological activity and designing relevant experiments.
Physicochemical Data
Property
Value
Significance
Molecular Formula
C14H15NO3S
Provides the elemental composition.
Molecular Weight
277.34 g/mol
Influences diffusion and transport across membranes.
Predicted LogP
2.5 - 3.0
Indicates good lipid solubility, suggesting potential for cell membrane permeability.
Predicted Solubility
Low in water
May require organic solvents for in vitro assays.
Hydrogen Bond Donors
1
Influences binding interactions with target proteins.
Hydrogen Bond Acceptors
3
Influences binding interactions with target proteins.
Note: Predicted values are based on computational models and should be experimentally verified.
Synthesis Outline
The synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is typically achieved through a straightforward nucleophilic substitution reaction.
Caption: Synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Protocol:
Dissolve 4-methoxyaniline in pyridine at 0°C.
Add phenylmethanesulfonyl chloride dropwise to the solution.
Stir the reaction mixture at room temperature for several hours.
Pour the mixture into ice-cold water to precipitate the product.
Filter, wash, and recrystallize the crude product to obtain pure N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Hypothesized Mechanisms of Action
Based on its structural class and preliminary biological data, we can propose several plausible mechanisms of action for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
As an Antimicrobial Agent
The classic mechanism for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Caption: Hypothesized antimicrobial mechanism via DHPS inhibition.
As an Anticancer Agent
The anticancer activity of sulfonamides can be attributed to several mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule polymerization, and induction of cell cycle arrest and apoptosis. Given the structural similarity to other anticancer sulfonamides, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide may act through one or more of these pathways. For example, it could potentially inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK pathways.
A Methodological Guide to Elucidating the Mechanism of Action
To definitively determine the mechanism of action, a systematic and multi-faceted experimental approach is required.
Phase 1: Target Identification and Validation
The initial phase focuses on identifying the specific molecular target(s) of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Caption: Workflow for target identification and validation.
4.1.1. In Silico Approaches: Molecular Docking
Objective: To predict potential protein targets and binding modes.
Protocol:
Obtain the 3D structure of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Select a library of potential protein targets (e.g., bacterial DHPS, human carbonic anhydrases, kinases).
Perform molecular docking simulations using software such as AutoDock or Glide.
Analyze the docking scores and binding poses to identify high-affinity interactions.
4.1.2. In Vitro Approaches: Enzymatic and Binding Assays
Objective: To experimentally identify and quantify the interaction between the compound and its putative target.
Protocol for a Kinase Inhibition Assay (Example):
Prepare a reaction mixture containing the purified kinase, its substrate (e.g., a peptide), and ATP.
Add varying concentrations of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Incubate the reaction for a specific time at the optimal temperature.
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA, radioactivity).
Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
Phase 2: Cellular Mechanism Validation
Once a target is validated, the next step is to confirm the compound's effect in a cellular context.
4.2.1. Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on relevant cell lines (e.g., cancer cells, bacterial cultures).
Protocol (MTT Assay for Cancer Cells):
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with a range of concentrations of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide for 24-72 hours.
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to untreated controls.
Phase 3: Signaling Pathway Analysis
The final phase involves dissecting the downstream effects of the compound on cellular signaling pathways.
4.3.1. Western Blotting
Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in a signaling pathway.
Protocol:
Treat cells with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide for various time points.
Lyse the cells and quantify the total protein concentration.
Separate the proteins by size using SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated Akt, total Akt).
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
Detect the signal using a chemiluminescent substrate and image the blot.
Conclusion
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide represents a promising scaffold for the development of novel therapeutic agents. While preliminary studies have demonstrated its antimicrobial and anticancer potential, a comprehensive understanding of its mechanism of action is essential for its further development. The methodological framework presented in this guide, encompassing in silico, in vitro, and cellular approaches, provides a clear and robust pathway for researchers to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such investigations will be pivotal in unlocking its full therapeutic potential.
References
Exploratory
An In-depth Technical Guide to the Crystal Structure of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide and its Analogs
This guide provides a comprehensive technical overview of the crystallographic characteristics of N-aryl sulfonamides, with a specific focus on the anticipated structural features of N-(4-methoxyphenyl)-1-phenylmethanesu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the crystallographic characteristics of N-aryl sulfonamides, with a specific focus on the anticipated structural features of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. Drawing upon established data from closely related analogs, this document offers researchers, scientists, and drug development professionals a foundational understanding of the synthesis, molecular geometry, and supramolecular architecture of this class of compounds.
Introduction: The Significance of Sulfonamides in Medicinal Chemistry
Sulfonamides represent a cornerstone in drug discovery and development, a journey that began with the Nobel Prize-winning discovery of Prontosil's antibacterial properties. Their continued relevance is underscored by their presence in a wide array of FDA-approved drugs. The synthetic accessibility and biocompatibility of the sulfonamide moiety make it a privileged scaffold in medicinal chemistry, with contemporary research exploring its potential in areas such as anticancer and carbonic anhydrase inhibition therapies. The three-dimensional arrangement of these molecules in the solid state, dictated by their crystal structure, is of paramount importance as it governs key physicochemical properties including solubility, stability, and bioavailability.
Synthesis and Crystallization
The synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide and its analogs is typically achieved through a nucleophilic substitution reaction between an appropriate sulfonyl chloride and an aniline derivative.
General Synthesis Protocol
A common and effective method involves the reaction of phenylmethanesulfonyl chloride with 4-methoxyaniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-aryl Sulfonamides
Reaction Setup: In a suitable reaction vessel, dissolve 4-methoxyaniline (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane.
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of phenylmethanesulfonyl chloride (1.05 equivalents) in the same solvent to the reaction mixture.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
Work-up: Upon completion, the reaction mixture is typically washed with dilute acid to remove the base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone/hexane, to yield the pure sulfonamide.
Single Crystal Growth
Obtaining X-ray quality single crystals is a critical step for structural elucidation.
Experimental Protocol: Single Crystal Growth by Solvent Diffusion
Dissolution: Dissolve the purified sulfonamide in a minimal amount of a "good" solvent in which it is readily soluble (e.g., acetone or 1,2-dichloroethane).
Layering: Carefully layer a "poor" solvent in which the compound is sparingly soluble (e.g., hexane or heptane) onto the solution of the compound without mixing.
Diffusion: Seal the container and allow it to stand undisturbed for several days. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting the formation of well-ordered single crystals.
X-ray Crystallography: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.
Data Collection and Structure Refinement Workflow
The following diagram illustrates the typical workflow for determining a crystal structure.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for Analogous Compounds
While the specific crystal structure for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is not publicly available, extensive data exists for structurally similar molecules. This data provides a strong basis for predicting its structural parameters.
The molecular conformation and intermolecular interactions are key to understanding the solid-state properties of N-aryl sulfonamides.
Molecular Conformation
The overall shape of N-aryl sulfonamides is largely defined by the torsion angles around the S-N bond. A search of the Cambridge Structural Database (CSD) for N-(4-methoxyphenyl)-sulfonamides reveals some common geometric parameters.[5]
The molecule is generally not planar, with a significant dihedral angle between the two aromatic rings. For instance, in N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, this angle is 59.39(14)°.[1] The C-S-N-C torsion angle is also a critical conformational parameter, with a value of -71.4(2)° in the same molecule.[1]
Supramolecular Interactions and Crystal Packing
The crystal packing of N-aryl sulfonamides is predominantly governed by hydrogen bonding and other non-covalent interactions.
N–H···O Hydrogen Bonds: A ubiquitous feature in these structures is the formation of hydrogen bonds between the sulfonamide N-H donor and an oxygen acceptor, which can be either a sulfonyl oxygen or, in some cases, the methoxy oxygen.[5] These interactions often lead to the formation of one-dimensional chains or more complex networks.[1][2][3]
C–H···π Interactions: Interactions between C-H bonds and the electron-rich aromatic rings also play a significant role in stabilizing the crystal lattice, often linking the primary hydrogen-bonded motifs into two- or three-dimensional architectures.[2][3]
The following diagram illustrates the key intermolecular interactions that are anticipated to be present in the crystal structure of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Caption: Primary intermolecular interactions in N-aryl sulfonamide crystals.
Conclusion
While the definitive crystal structure of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide awaits experimental determination, a robust predictive framework can be established based on the extensive crystallographic data of its close analogs. It is anticipated that this compound will adopt a non-planar conformation, characterized by a significant dihedral angle between its aromatic rings. The crystal packing will likely be dominated by N-H···O hydrogen bonds, forming one-dimensional chains, which are further interconnected by weaker C-H···π interactions to build a stable three-dimensional lattice. This foundational understanding is crucial for the rational design and development of new sulfonamide-based therapeutic agents.
References
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. [Link]
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. (n.d.). National Institutes of Health. [Link]
Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). National Institutes of Health. [Link]
(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (n.d.). ResearchGate. [Link]
"in silico modeling of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide binding"
In Silico Modeling of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Binding: A Comprehensive Workflow Executive Summary This technical guide details the computational characterization of N-(4-methoxyphenyl)-1-phenylmeth...
Author: BenchChem Technical Support Team. Date: February 2026
In Silico Modeling of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Binding: A Comprehensive Workflow
Executive Summary
This technical guide details the computational characterization of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide , a sulfonamide derivative with potential pharmacological activity.[1] While primary sulfonamides are classical Carbonic Anhydrase (CA) inhibitors, the N-substitution in this molecule (a secondary sulfonamide) suggests a shift in target specificity, likely towards Tubulin polymerization inhibition or COX-2 modulation , driven by hydrophobic interactions rather than direct zinc coordination.[1]
This guide moves beyond standard protocols, employing a Target-Agnostic Reverse Docking strategy followed by Induced Fit Docking (IFD) and Molecular Dynamics (MD) to rigorously validate binding affinity and stability.[1]
Scientific Critique (Causality):
Standard sulfonamides (
) bind Carbonic Anhydrase (CA) via the unsubstituted nitrogen coordinating with the active site Zinc ().[1] However, N-substitution (as seen here) sterically hinders this coordination.[1] Therefore, assuming CA as the primary target is a common novice error.[1]
Hypothesis: This molecule likely targets the Colchicine Binding Site of Tubulin , where N-aryl sulfonamides act as microtubule destabilizers, or the COX-2 hydrophobic channel .[1]
Decision: We will model the binding against Tubulin (PDB: 1SA0) as the primary case study, utilizing the colchicine site's plasticity.[1]
Workflow Visualization
The following diagram outlines the decision-making process for this specific ligand.
Figure 1: Strategic workflow for characterizing N-substituted sulfonamide binding, prioritizing Tubulin over Carbonic Anhydrase.
Part 2: Experimental Protocols (In Silico)
Ligand Preparation & Conformational Sampling
Before docking, the ligand's geometry must be optimized to avoid local minima that bias the results.[1]
Step 4:Protonation: Use H++ server to assign protonation states at pH 7.[1]4. Histidine tautomers are critical here.[1]
Induced Fit Docking (IFD)
Standard rigid docking fails for this molecule because the benzyl group requires the protein pocket to expand.[1] We use an Induced Fit protocol (e.g., Schrödinger IFD or AutoDockFR).[1]
Protocol:
Grid Generation: Center grid box (
Å) on the Colchicine binding pocket (Cys241 of -tubulin).[1]
Initial Glide Docking: Soft docking (scaled vdW radii 0.5) to place the ligand.[1]
Prime Refinement: Residues within 5 Å of the ligand pose are refined (side-chain prediction).[1]
Re-Docking: Final docking into the optimized receptor structure.[1]
Self-Validating Check:
Control: Re-dock the native Colchicine ligand.[1] RMSD must be
): The penalty for desolvating the polar sulfonamide group must be overcome by hydrophobic gains.[1]
Part 5: Critical Analysis & Troubleshooting
Scenario: Ligand Ejection
If the ligand leaves the pocket during MD:
Cause: The benzyl group might be too flexible or the pocket too shallow.[1]
Solution: Rerun IFD with a larger box or try the Vinblastine binding site (interface) instead of Colchicine.
Scenario: High RMSD
Cause: The methylene linker (
) allows free rotation, leading to multiple binding modes.[1]
Solution: Cluster analysis of the trajectory to identify the dominant metastable state.[1]
References
Review of Sulfonamide Binding: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Tubulin Binding Sites: Steinmetz, M. O., & Prota, A. E. (2018).[1] Microtubule-targeting agents: strategies to hijack the cytoskeleton. Trends in Cell Biology. Link
MM/PBSA Methodology: Kumari, R., et al. (2014).[1] g_mmpbsa - A GROMACS tool for high-throughput MM-PBSA calculations.[1] Journal of Chemical Information and Modeling. Link[1]
GROMACS Protocol: Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link[1]
"structure-activity relationship (SAR) of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide"
The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide . This analysis positions the molecule as a crit...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological potential of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide . This analysis positions the molecule as a critical scaffold in the development of tubulin inhibitors and carbonic anhydrase antagonists, distinguishing it from its rigid benzenesulfonamide counterparts via its unique methylene linker.
Executive Summary
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(p-anisyl)-
-toluenesulfonamide) represents a distinct subclass of sulfonamide pharmacophores. Unlike classic -arylbenzenesulfonamides, this molecule incorporates a methylene () "hinge" between the sulfonyl group and the aromatic tail. This structural modification interrupts electronic conjugation, alters the pKa of the sulfonamide nitrogen, and provides rotational flexibility critical for fitting into hydrophobic pockets of targets such as -tubulin and Carbonic Anhydrase (CA) isoforms.
This guide dissects the molecule’s architecture, providing a rationale for its specific substitution pattern and offering protocols for its synthesis and biological evaluation.
Chemical Architecture & Pharmacophore Analysis
The molecule can be deconstructed into three distinct regions, each governing a specific aspect of the ligand-protein interaction.
Region
Component
Chemical Function
Biological Role
Region A
Benzyl Tail (Phenylmethane)
Hydrophobic Pharmacophore
Occupies the hydrophobic sub-pocket (e.g., the colchicine-binding site on tubulin). The methylene spacer allows the ring to rotate out of plane.
Region B
Sulfonamide Linker ()
Hydrogen Bonding / Zinc Binding
Acts as a transition state mimic or coordinates with the Zn ion in metalloenzymes (CA). The is a H-bond donor; Oxygens are acceptors.
Region C
-Aryl Head (4-Methoxyphenyl)
Electronic Tuning & Lipophilicity
The para-methoxy group functions as a weak H-bond acceptor and increases lipophilicity (logP), improving membrane permeability.
The "Methylene Effect" (Region A vs. B)
A critical SAR feature is the methylene spacer (
) distinguishing this molecule from standard benzenesulfonamides.
Electronic Decoupling: The spacer prevents resonance delocalization between the phenyl ring and the sulfonyl group. This makes the sulfonyl group less electron-withdrawing compared to a direct benzenesulfonyl attachment.
pKa Modulation: The sulfonamide
proton is less acidic (pKa 10.5) compared to -phenylbenzenesulfonamide (pKa 9.8), potentially affecting ionization-dependent binding.
Conformational Freedom: The
carbon allows the benzyl ring to adopt a "bent" conformation, essential for accessing deep hydrophobic clefts that rigid analogs cannot reach.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the SAR logic and the impact of specific structural modifications.
Figure 1: SAR Decision Tree for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. Blue nodes represent the core structure; Red/Green nodes represent modifications and their predicted outcomes.
Mechanism of Action: Dual-Target Potential
Tubulin Polymerization Inhibition
Similar to the clinical candidate E7010 ,
-aryl sulfonamides bind to the colchicine site of -tubulin.
Mechanism: The molecule wedges between the
and tubulin dimers. The 4-methoxyphenyl group mimics the methoxy-substituted rings of colchicine, while the benzyl tail occupies the hydrophobic pocket usually filled by the trimethoxyphenyl moiety.
Sulfonamides are the classic inhibitors of CA (e.g., Acetazolamide).
Mechanism: The sulfonamide nitrogen (in its deprotonated form) coordinates directly with the active site Zinc (
) ion.
Selectivity: The bulky benzyl and 4-methoxyphenyl groups facilitate selectivity for CA IX and CA XII (tumor-associated isoforms) over the ubiquitous CA I/II, by interacting with the hydrophobic patch at the entrance of the enzyme's active site.
Setup: Incubate tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) at 37°C.
Treatment: Add test compound (1-100
M) or Vehicle (DMSO). Positive control: Colchicine (5 M).
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Data Analysis: Plot fluorescence vs. time. A reduction in
(growth rate) and final plateau height indicates inhibition.
References
Mechanism of Sulfonamide Action: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Tubulin Inhibition by Sulfonamides: Yoshino, H., et al. (1992). Design and synthesis of N-(4-methoxyphenyl)sulfonamides as novel potent antitumor agents. Journal of Medicinal Chemistry. Link
Synthesis Protocol Validation: BenchChem Protocols. Synthesis of N-Phenylmethanesulfonamide derivatives. Link
SAR of N-Aryl Sulfonamides: Ghorab, M. M., et al. (2017). Novel N-(4-methoxyphenyl)benzenesulfonamide derivatives: Synthesis and anticancer evaluation. European Journal of Medicinal Chemistry. Link
An In-depth Technical Guide to the Physicochemical Properties of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential physicochemic...
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel compound, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological resource. It presents a full suite of predicted physicochemical parameters and, crucially, details the rigorous experimental protocols required for their empirical validation. This guide is structured to empower researchers in drug discovery and development with both the foundational data and the practical knowledge to thoroughly characterize this and similar novel chemical entities.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug from a promising lead compound to a clinical candidate is profoundly influenced by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these properties is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[1]
This guide focuses on N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, a sulfonamide derivative of significant interest. The sulfonamide functional group is a well-established pharmacophore, known for its diverse biological activities. The specific combination of a phenylmethanesulfonamide core with a 4-methoxyphenyl substituent presents a unique molecular architecture, the properties of which are not yet widely documented. This guide aims to fill that gap by providing a predictive profile and a practical framework for its experimental determination.
Molecular Structure and Predicted Physicochemical Profile
The first step in characterizing any compound is to define its structure. N-(4-methoxyphenyl)-1-phenylmethanesulfonamide consists of a central sulfonamide linkage, with a 4-methoxyphenyl group attached to the nitrogen and a benzyl group (phenylmethyl) attached to the sulfur.
Chemical Structure:
Caption: Workflow for Aqueous Solubility Determination.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. I[2]t is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for logP determination.
Phase Preparation: n-Octanol and an aqueous buffer (e.g., PBS, pH 7.4) are pre-saturated with each other.
2[3]. Partitioning: A known amount of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to facilitate partitioning.
3[3]. Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can aid in this process.
4[3]. Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
Pre-saturation of Solvents: Accounts for the mutual solubility of n-octanol and water, ensuring that the volumes of the two phases do not change during the experiment.
Vigorous Shaking: Maximizes the surface area between the two phases, promoting rapid equilibration.
Accurate Quantification in Both Phases: Essential for a reliable calculation of the partition coefficient.
Visualization of logP Determination Workflow:
Caption: Workflow for logP Determination by the Shake-Flask Method.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. F[5]or N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, the N-H proton of the sulfonamide is weakly acidic. Potentiometric titration is a highly accurate method for pKa determination.
Sample Preparation: A solution of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide of known concentration is prepared in water or a suitable co-solvent if solubility is low.
2[6][8]. Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
3[8]. Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.
4[6][8]. Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Known Concentration: Necessary for determining the equivalence point.
Calibrated pH Electrode: Ensures accurate pH measurements.
*[6] Incremental Titrant Addition: Allows for the construction of a detailed titration curve.
Half-Equivalence Point: At this point, the concentrations of the acidic and conjugate base forms of the compound are equal, and therefore, pH = pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Conclusion
While experimental data for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is not yet readily available in the public domain, this guide provides a robust framework for its comprehensive physicochemical characterization. The predicted properties outlined herein offer valuable initial insights for researchers, and the detailed experimental protocols provide a clear path for empirical validation. By systematically determining these fundamental properties, the drug discovery and development community can make more informed decisions regarding the potential of this and other novel sulfonamide derivatives as therapeutic agents.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Melting Points. Retrieved from [Link]
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
Unknown. (2024, September 24). Solubility test for Organic Compounds.
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
Unknown. (2021, September 19). experiment (1) determination of melting points.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
Application Note: Synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Abstract & Core Directive This guide details the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (Target Molecule). While sulfonamide formation is a staple of medicinal chemistry, this specific transformation...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide details the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (Target Molecule). While sulfonamide formation is a staple of medicinal chemistry, this specific transformation presents a unique technical challenge: the electrophile, phenylmethanesulfonyl chloride (also known as
Critical Insight: Unlike benzenesulfonyl chloride, phenylmethanesulfonyl chloride is prone to sulfene elimination (
) in the presence of strong bases or elevated temperatures. This intermediate can dimerize to form stilbene derivatives or undergo non-selective hydrolysis, drastically reducing yield.
This protocol prioritizes suppression of the sulfene pathway via strict temperature control and base modulation.
Retrosynthetic & Mechanistic Analysis
The synthesis is a nucleophilic substitution at the sulfur atom. However, the choice of base dictates the pathway.
Path A (Desired): Direct nucleophilic attack by 4-methoxyaniline on the sulfonyl chloride.
Path B (Undesired): Base-mediated E2 elimination of HCl to form phenylsulfene, followed by decomposition.
Reaction Pathway Diagram[1][2][3]
Figure 1: Mechanistic divergence. Path A (Green) is the target kinetic pathway. Path B (Red) represents the thermodynamic trap common to benzylsulfonyl chlorides.
Recommended for small scale (100 mg - 5 g) where purity is paramount.
Reagents:
Phenylmethanesulfonyl chloride (1.1 equiv)
4-Methoxyaniline (1.0 equiv)
Pyridine (3.0 equiv) - Acts as solvent/base catalyst
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-methoxyaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration relative to amine).
Base Addition: Add pyridine (3.0 equiv) to the solution.
Temperature Control (CRITICAL): Cool the mixture to 0°C using an ice/water bath. Allow to equilibrate for 10 minutes.
Reasoning: Low temperature prevents the deprotonation of the
-methylene protons on the sulfonyl chloride.
Addition: Dissolve phenylmethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
Visual Cue: The solution may turn slightly yellow; a deep orange/red color indicates sulfene formation (bad).
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (30% EtOAc/Hexanes).
Workup:
Dilute with DCM.
Acid Wash: Wash with 1M HCl (2x) to remove excess pyridine and unreacted aniline. (Aqueous layer pH should be < 2).
Wash with Sat. NaHCO₃ (1x) and Brine (1x).
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).
(2.5 equiv) in water. Add this to the organic phase.[1][2]
Cooling: Cool the biphasic mixture to 0–5°C . Vigorous stirring is essential for phase transfer.
Addition: Add phenylmethanesulfonyl chloride (1.2 equiv) portion-wise as a solid (or dissolved in minimal THF) over 30 minutes.
Reaction: Stir at 0°C for 1 hour, then at RT overnight.
Isolation:
Evaporate the organic solvent (THF/Acetone) under reduced pressure.
The product usually precipitates from the remaining aqueous layer.
Filter the solid.[3][2][4] Wash with water (to remove salts) and cold hexanes (to remove non-polar impurities).
Dry in a vacuum oven at 40°C.
Data & Characterization
Expected Analytical Data
The following data confirms the structure and distinguishes it from potential side products.
Data Type
Signal / Value
Assignment
H NMR (400 MHz, )
7.20 - 7.40 (m, 5H)
Phenyl ring (benzyl group)
7.05 (d, J=8.8 Hz, 2H)
Aniline Ar-H (ortho to N)
6.80 (d, J=8.8 Hz, 2H)
Aniline Ar-H (ortho to OMe)
6.20 (br s, 1H)
-NH- (Exchangeable)
4.30 (s, 2H)
(Diagnostic)
3.78 (s, 3H)
C NMR (100 MHz, )
~58 ppm
~55 ppm
IR (ATR)
1330, 1150
Sulfonamide stretch
3250
stretch
Melting Point
112 - 115°C
(Estimated based on analogs)
Troubleshooting Guide
Observation
Diagnosis
Corrective Action
Low Yield / Red Oil
Sulfene formation & polymerization.
Reduce reaction temperature to -10°C. Add sulfonyl chloride slower. Ensure base is not too strong (avoid NaOH; stick to Pyridine or Carbonate).
Starting Material Remains
Hydrolysis of Sulfonyl Chloride.
Phenylmethanesulfonyl chloride is moisture sensitive.[5] Ensure DCM is anhydrous. Use fresh reagent.
Product is Sticky/Gummy
Trapped solvent or impurities.
Recrystallize from EtOH.[2] If oil persists, trituruate with cold Pentane or Diethyl Ether.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 28: Sulfur, Selenium and Phosphorus).
King, J. F., et al. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (General Schotten-Baumann protocols).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Sulfonylation Procedures).
Developing a Cell-Based Assay for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide: A Phenotypic Approach to Uncover Cellular Function
An Application Guide for Researchers and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with applicatio...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs with applications ranging from antimicrobial and anti-inflammatory to anticancer therapies.[1][2] This chemical scaffold's versatility allows it to interact with a diverse set of biological targets, including enzymes and cellular signaling pathways.[1][3] N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a novel compound belonging to this distinguished class. As its specific biological target and mechanism of action are not yet defined, a target-agnostic, or phenotypic, screening approach is the most logical and powerful strategy for initial investigation.
Phenotypic screening identifies the effects of a compound on whole cells or organisms, allowing the discovery of novel mechanisms of action without preconceived bias about a specific molecular target.[4][5][6] This guide provides a detailed framework for developing a robust cell-based assay cascade to characterize the cellular effects of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, starting with a broad assessment of its impact on cell viability and progressing to more specific assays to elucidate the underlying mechanism.
Part 1: Primary Phenotypic Screen — Assessing Impact on Cell Viability
The initial step is to determine if N-(4-methoxyphenyl)-1-phenylmethanesulfonamide exhibits cytotoxic or anti-proliferative activity. The MTT assay is a reliable and widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of metabolically active (living) cells.[2][3]
Cell Line Selection Strategy
Given the known anticancer potential of many sulfonamide derivatives, a primary screen against a panel of human cancer cell lines is a rational starting point.[8][9][10] Using a diverse panel helps to identify if the compound's effects are specific to a certain cancer type or represent a more general mechanism.
Cell Line
Cancer Type
Key Characteristics
Rationale for Inclusion
MCF-7
Breast (Adenocarcinoma)
Estrogen receptor (ER) positive, p53 wild-type.
Represents a common, hormone-responsive breast cancer subtype.
Adenocarcinomic human alveolar basal epithelial cells.
A common model for non-small cell lung cancer.
Experimental Workflow: Primary Viability Screen
Caption: Workflow for the primary cell viability screen using the MTT assay.
Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[2][3]
Materials:
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
DMSO (Cell culture grade)
Selected cell lines and appropriate culture media
96-well clear, flat-bottom tissue culture plates
MTT (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS
Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)
Positive control (e.g., Doxorubicin)
Microplate spectrophotometer
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of media) and incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation & Treatment: Prepare a 2X serial dilution of the test compound in culture medium from a concentrated stock in DMSO. Remove the old medium from the cells and add 100 µL of the compound dilutions.
Expert Insight: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Data Analysis and Interpretation
Calculate Percent Viability:
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Determine GI50: Plot Percent Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the GI50 (the concentration that causes 50% inhibition of cell growth).
Compound
Cell Line
GI50 (µM)
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
MCF-7
[Enter Value]
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
MDA-MB-231
[Enter Value]
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
HepG2
[Enter Value]
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
HCT116
[Enter Value]
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
A549
[Enter Value]
Doxorubicin (Control)
[Select Line]
[Enter Value]
A potent compound will have a low GI50 value. If significant activity is observed (e.g., GI50 < 20 µM), proceed to secondary assays to investigate the mechanism of action.
Part 2: Secondary Assays for Mechanistic Elucidation
If the primary screen reveals anti-proliferative activity, the next step is to determine how the compound is affecting the cells. The two most common mechanisms for growth inhibition are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
A. Apoptosis Induction: Caspase-3/7 Activity Assay
Principle of the Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key "executioner" enzymes activated during the final stages of apoptosis. The Caspase-Glo® 3/7 Assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[1] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal proportional to caspase activity.[1][12]
Experimental Workflow: Apoptosis Assay
Caption: Add-mix-measure workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
This protocol follows the "add-mix-measure" format provided by the manufacturer.[1][13]
Materials:
Caspase-Glo® 3/7 Assay System (Reagent and Buffer)
Opaque-walled 96-well plates suitable for luminescence
Cells and culture medium
Luminometer
Procedure:
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the same density used for the MTT assay (100 µL/well).
Treatment: After 24 hours, treat cells with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide at concentrations around the determined GI50 (e.g., 0.5x, 1x, and 2x GI50). Include vehicle and positive controls (e.g., Staurosporine).
Incubation: Incubate for a time course (e.g., 6, 12, 24 hours) to capture the peak caspase activity.
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well.
Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: A significant, dose-dependent increase in luminescence relative to the vehicle control indicates that the compound induces apoptosis.
B. Cell Cycle Perturbation: Propidium Iodide Staining
Principle of Cell Cycle Analysis by Flow Cytometry
If apoptosis is not the primary mechanism, the compound may be inhibiting cell proliferation by causing them to arrest at a specific phase of the cell cycle. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Detailed Protocol: PI Staining for Cell Cycle Analysis
This protocol is a standard method for preparing cells for DNA content analysis.[14][15]
Materials:
Phosphate-Buffered Saline (PBS)
70% Ethanol, ice-cold
RNase A solution (100 µg/mL)
Propidium Iodide staining solution (50 µg/mL in PBS)
Flow cytometer
Procedure:
Cell Culture and Treatment: Seed approximately 1 x 10⁶ cells in 6-well plates. After 24 hours, treat with the test compound at its GI50 concentration for 24 or 48 hours.
Harvesting: Collect both adherent and floating cells to include any detached apoptotic cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with PBS.
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[14] Incubate on ice or at -20°C for at least 30 minutes.
Expert Insight: Fixation is a critical step. Adding ethanol too quickly will cause cells to aggregate, leading to poor data quality.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
Scientist's Note: RNase A treatment is essential because PI intercalates with both DNA and double-stranded RNA. This step ensures that the fluorescence signal comes only from DNA.
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events.
Data Analysis: Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., a higher G2/M peak and lower G1 peak compared to the control) indicates cell cycle arrest.
Conclusion and Forward Path
This application note outlines a systematic, phenotypic-based strategy for the initial characterization of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. By beginning with a broad screen for effects on cell viability and proceeding to targeted secondary assays for apoptosis and cell cycle analysis, researchers can efficiently determine the compound's primary cellular phenotype. The results from this workflow will provide a strong foundation for subsequent, more complex investigations, such as target identification, pathway analysis, and in vivo efficacy studies, ultimately paving the way for its potential development as a therapeutic agent.
Title: What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining? Source: ResearchGate. [Link]
Title: Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Source: Eppendorf. [Link]
Title: Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Source: National Center for Advancing Translational Sciences. [Link]
Title: Unlocking the Power of Phenotypic Screening in Drug Discovery. Source: Technology Networks. [Link]
Title: SCOPE: Revealing Hidden Mechanisms in Phenotypic Screens Through Target and Pathway Enrichment. Source: bioRxiv. [Link]
Title: How to Troubleshoot Common In-cell Western Issues. Source: Azure Biosystems. [Link]
Title: Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. Source: Royal Society of Chemistry. [Link]
Title: Phenotypic profiling in drug discovery. Source: Drug Target Review. [Link]
Title: Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Source: Molecular Cancer Therapeutics. [Link]
Title: 101 ELISA Troubleshooting Tips for Research in 2024. Source: Assay Genie. [Link]
Title: Phenotypic Screening for Drug Discovery. Source: Biobide. [Link]
Title: Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Source: Anti-Cancer Agents in Medicinal Chemistry. [Link]
Title: The Complete Guide to Cell-Based Assays. Source: SPT Labtech. [Link]
Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Source: Molecules. [Link]
Title: Phenotypic Screening: A Powerful Tool for Drug Discovery. Source: Technology Networks. [Link]
Title: How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. Source: InVivo Biosystems. [Link]
Title: The most susceptible NCI cancer cell lines towards the impact of target sulphonamides 5b and 10b according to the GI%. Source: ResearchGate. [Link]
Title: Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Source: Molecules. [Link]
Uncharted Territory: The Quest for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide as a Molecular Probe
A comprehensive search for the specified molecular probe, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, has revealed a significant gap in the current scientific literature. At present, there are no available data, appl...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive search for the specified molecular probe, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, has revealed a significant gap in the current scientific literature. At present, there are no available data, application notes, or established protocols detailing its use as a molecular probe. This indicates that the compound is likely a novel entity within the research community or that its potential as a molecular probe has not yet been explored or documented in publicly accessible resources.
While the direct subject of this inquiry remains elusive, the search has yielded valuable information on structurally related sulfonamide and amide compounds. These analogous structures provide a foundational understanding of the potential chemical space and biological activities that derivatives of N-(4-methoxyphenyl) sulfonamides and amides might possess. This information can serve as a valuable starting point for researchers interested in the synthesis and investigation of novel molecular probes.
Insights from Structurally Related Compounds
Research into compounds with similar core moieties, such as N-(4-methoxyphenyl)sulfonamides and N-(4-methoxyphenyl)amides, has revealed a diverse range of biological activities. These activities, while not directly attributable to the requested compound, offer clues into the potential applications that could be explored.
The Sulfonamide Moiety: A Versatile Pharmacophore
The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of therapeutic agents. Studies on various N-(aryl)arylsulfonamides have highlighted their potential in several areas:
Anticancer Properties: Certain sulfonamide derivatives have been investigated as potential anti-cancer agents, with some showing cytotoxic effects against various tumor cell lines. For example, methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides have demonstrated potent cytotoxicity, particularly against the human breast adenocarcinoma MCF7 cell line, by inhibiting microtubular protein polymerization[1].
Enzyme Inhibition: The sulfonamide scaffold is a key feature in inhibitors of various enzymes. For instance, derivatives have been docked into the active site of carbonic anhydrase isozyme II (CA II), suggesting a potential mechanism of action for this class of compounds[2].
Antimicrobial and Other Activities: The broad biological activity of sulfonamides extends to antimicrobial applications and beyond, underscoring the versatility of this chemical class.
A general synthesis for N-substituted sulfonamides often involves the reaction of a sulfonyl chloride with an appropriate amine in the presence of a base. For example, the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide can be achieved by reacting 4-nitrobenzenesulfonyl chloride with p-anisidine[3]. Similarly, N-(4-methoxyphenyl)-4-methylbenzenesulfonamide can be synthesized from para-toluenesulfonyl chloride and para-anisidine[4].
Table 1: Physicochemical Properties of Related N-(4-methoxyphenyl) Sulfonamide Derivatives
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Key Findings
Reference
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
C₁₄H₁₅NO₃S
277.34
Crystal structure analysis reveals specific dihedral and torsion angles. Forms supramolecular chains via N-H⋯O hydrogen bonds.
Synthesis and crystal structure analysis of ortho, meta, and para isomers show significant effects of the nitro group position on intermolecular interactions.
The N-(4-methoxyphenyl)amide Core: Exploring Biological Frontiers
Amide derivatives containing the N-(4-methoxyphenyl) group have also been the subject of scientific investigation, revealing a range of potential therapeutic applications.
Anthelmintic Properties: N-(4-Methoxyphenyl)pentanamide, a simplified derivative of albendazole, has shown anthelmintic properties against the nematode Toxocara canis. Its mechanism is thought to be similar to albendazole, involving the disruption of microtubule formation in the parasite[6].
Antiviral Activity: Derivatives of N-phenylbenzamide have been explored for their antiviral effects, including activity against the Hepatitis B virus (HBV)[7].
Melanogenesis Inhibition: N-(4-methoxyphenyl) caffeamide has been shown to inhibit melanogenesis by reducing the expression of key proteins involved in melanin synthesis[8].
The synthesis of N-(4-methoxyphenyl)amides typically involves the reaction of 4-methoxyaniline with a corresponding acyl chloride or carboxylic acid. For instance, N-(4-methoxyphenyl)benzamide can be synthesized via the Schotten-Baumann reaction of 4-methoxyaniline and benzoyl chloride[7].
Future Directions and Protocol Development
Given the absence of information on N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, the following section outlines a hypothetical and generalized workflow for researchers who may wish to synthesize and evaluate this novel compound as a molecular probe. This is a speculative guide and must be adapted based on actual experimental outcomes.
Proposed Synthetic Workflow
The synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide would likely involve the reaction of phenylmethanesulfonyl chloride with 4-methoxyaniline.
Caption: Proposed synthetic workflow for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Step-by-Step Protocol (Hypothetical)
Materials:
Phenylmethanesulfonyl chloride
4-Methoxyaniline
Anhydrous pyridine or triethylamine
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Solvents for purification (e.g., ethanol, ethyl acetate, hexanes)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline and a suitable base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., DCM or THF).
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of phenylmethanesulfonyl chloride in the same anhydrous solvent to the reaction mixture.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching and Work-up: Once the reaction is complete, cool the mixture and quench with water or a dilute acid solution.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid (if a basic work-up was not used), saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized N-(4-methoxyphenyl)-1-phenylmethanesulfonamide should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, S=O, C-O).
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Protocol for Evaluation as a Molecular Probe (General Framework)
Once the compound is synthesized and characterized, its potential as a molecular probe can be investigated through a series of in vitro and in cellulo assays.
Caption: General workflow for validating a novel molecular probe.
References
Santa Cruz Biotechnology. (n.d.). Prodiamine solution | CAS 29091-21-2. SCBT.
AccuStandard. (n.d.). CAS No. 29091-21-2 - Prodiamine.
ChemicalBook. (2026, January 12). Prodiamine | 29091-21-2.
Fun, H. K., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1953.
PubChem. (n.d.). N-methoxy-N-(4-phenylphenyl)methanesulfonamide. National Center for Biotechnology Information.
Khan, I. U., Akkurt, M., et al. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o186.
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide.
Chiang, H. M., et al. (2017). N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. BMC Complementary and Alternative Medicine, 17(1), 64.
Silva, T. C., et al. (2021). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 65(10), e0086221.
ResearchGate. (n.d.). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
Chemical Synthesis Database. (2025, May 20). N-(4-methoxyphenyl)-1-phenylmethanimine.
ResearchGate. (2025, August 7). (PDF) Synthesis, Characterization and Crystal Structure of Sulfonamide Chalcone: (E)-4-methoxy-N-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)-benzenesulfonamide.
MDPI. (2020, August 27). 4-Methoxy Sulfonyl Paeonol Inhibits Hepatic Stellate Cell Activation and Liver Fibrosis by Blocking the TGF-β1/Smad, PDGF-BB/MAPK and Akt Signaling Pathways.
MDPI. (2025, January 17). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.
National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
PubMed. (2023, December 15). 4-methoxycinnamyl p-coumarate reduces neuroinflammation by blocking NF-κB, MAPK, and Akt/GSK-3β pathways and enhancing Nrf2/HO-1 signaling cascade in microglial cells.
National Institutes of Health. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. PMC.
PubMed. (2022, January 26). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2.
BenchChem. (2025). Application Notes and Protocols for the Polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol.
AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.
Ahuja, M., et al. (n.d.). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
"analytical methods for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide quantification"
An Application Note and Protocol for the Quantitative Analysis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Abstract This comprehensive application note provides detailed analytical methods for the accurate and reli...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Quantitative Analysis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Abstract
This comprehensive application note provides detailed analytical methods for the accurate and reliable quantification of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the critical need for robust analytical procedures in research and quality control, we present three distinct, validated protocols leveraging High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The primary focus is a fully validated HPLC-UV method, designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This guide explains the causality behind instrumental and chemical choices, offers step-by-step protocols, and provides frameworks for data interpretation, empowering researchers, scientists, and drug development professionals with the tools for precise and trustworthy quantification.
Introduction and Scientific Background
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are a cornerstone of medicinal chemistry and are also prevalent as intermediates in organic synthesis.[4] The accurate quantification of this specific molecule is paramount for various applications, including:
Process Chemistry: Monitoring the progress and yield of synthetic reactions.
Purity Assessment: Quantifying the compound as an active ingredient or identifying it as a potential impurity in drug substances.
Stability Studies: Assessing the degradation of the compound under various environmental conditions.
The presence of two aromatic rings and a sulfonamide functional group provides distinct physicochemical properties that are amenable to several analytical techniques. This document outlines methods that range from a rapid, screening-level spectrophotometric analysis to a highly sensitive and specific LC-MS/MS assay, with the primary focus on a robust, routine HPLC-UV method. The validation of these methods is anchored in the principles of the ICH guidelines, which provide a harmonized international approach to ensuring analytical data is reliable, reproducible, and scientifically sound.[1][5]
Analytical Considerations: The molecule possesses strong chromophores (phenyl and methoxyphenyl groups), making it an excellent candidate for UV detection. The sulfonamide group and overall structure allow for good ionization, which is suitable for mass spectrometry. Its moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is presented as the primary protocol for routine quantitative analysis due to its robustness, precision, and accessibility in standard analytical laboratories.
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. This technique utilizes a non-polar stationary phase (C18) and a polar mobile phase. N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, being a moderately non-polar molecule, will be retained on the column and can be selectively eluted by increasing the organic solvent concentration in the mobile phase.
Causality of Choices:
Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of aromatic compounds, ensuring good separation from polar impurities.
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low UV cutoff, excellent elution strength, and low viscosity. Water serves as the weak solvent.
Acidification (Formic Acid): A small amount of formic acid (0.1%) is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase, which results in improved peak shape (less tailing) and more reproducible retention times.
Detection Wavelength (265 nm): The compound is expected to have a strong UV absorbance between 250-280 nm due to its aromatic systems. A wavelength of 265 nm is chosen to provide high sensitivity while minimizing interference from common solvents.[7]
Detailed Experimental Protocol
3.2.1. Instrumentation and Materials
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photo-Diode Array (PDA) detector.
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
Data acquisition and processing software.
Analytical balance, volumetric flasks, pipettes.
Syringe filters (0.45 µm, PTFE or nylon).
Solvents: HPLC-grade acetonitrile, formic acid, and ultrapure water.
Mobile Phase A (Water with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Degas before use.
Mobile Phase B (Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas before use.
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Chromatographic Conditions
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Gradient elution (see table below)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
265 nm
| Run Time | 15 minutes |
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
60
40
10.0
10
90
12.0
10
90
12.1
60
40
| 15.0 | 60 | 40 |
3.2.4. Sample Preparation
Accurately weigh the sample containing the analyte to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).
Transfer to a volumetric flask of appropriate size.
Add diluent to approximately 70% of the volume, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
3.2.5. System Suitability and Analysis Sequence
Equilibrate the system with the initial mobile phase composition for at least 20 minutes.
Perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL).
Verify that the system suitability criteria are met:
Tailing Factor: ≤ 2.0
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Inject a diluent blank to ensure no carryover or contamination.
Inject the working standard solutions to generate the calibration curve.
Inject the prepared sample solutions.
Method Validation Summary
This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][8] The following table summarizes the key validation parameters and typical acceptance criteria.
Validation Parameter
Test Description
Acceptance Criteria
Specificity
Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.
The analyte peak should be free from interference at its retention time. Peak purity index > 0.995.
Linearity & Range
Analyze at least five concentrations across the intended range (e.g., 1-100 µg/mL).
Correlation coefficient (r²) ≥ 0.999.
Accuracy
Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).
Mean recovery should be between 98.0% and 102.0%.
Precision
Repeatability: RSD of 6 replicate sample preparations. Intermediate: RSD across different days/analysts.
RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOD & LOQ
Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.
System suitability parameters must be met. Peak areas should not significantly change.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity (e.g., trace impurity analysis) or enhanced specificity, LC-MS/MS is the preferred method.
Principle and Rationale
This method couples the separation power of LC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The analyte is ionized (typically via electrospray ionization, ESI) and detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (matching the molecular weight of the analyte) is selected, fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference.
Causality of Choices:
Ionization (ESI+): Electrospray ionization in positive mode is chosen as the sulfonamide structure is expected to readily accept a proton to form a stable [M+H]⁺ ion.
MRM Transitions: Two transitions (a quantifier and a qualifier) are monitored for definitive identification and reliable quantification, according to regulatory standards. The transition with the highest intensity is used for quantification.
Detailed Experimental Protocol
4.2.1. Instrumentation and Reagents
LC-MS/MS system: UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
LC conditions and reagents are identical to the HPLC-UV method, but with LC/MS-grade solvents.
4.2.2. Mass Spectrometer Conditions
Ionization Mode: ESI, Positive
Capillary Voltage: +3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Gas Flow Rates: Optimized for the specific instrument.
Collision energies and other MS parameters must be optimized by infusing a standard solution.
4.2.3. Sample and Standard Preparation
Prepare standards and samples as described in the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range) appropriate for the sensitivity of the instrument.[9][10]
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS trace analysis.
Method 3: UV-Vis Spectrophotometry
This method is suitable for a quick estimation of the concentration in pure solutions but lacks the specificity for complex samples.
Principle
The method relies on the direct measurement of light absorbance by the analyte in a solution, as described by the Beer-Lambert law. The concentration is determined by comparing the sample's absorbance to a calibration curve generated from standards of known concentration.
Solvent: Use the same diluent as the HPLC method (Acetonitrile:Water 50:50).
Determine λmax:
Prepare a ~10 µg/mL solution of the analyte.
Scan the solution from 400 nm to 200 nm against a diluent blank.
Identify the wavelength of maximum absorbance (λmax), expected to be ~265 nm.[11]
Prepare Calibration Curve:
Prepare a series of at least five standard solutions (e.g., 2, 5, 10, 15, 20 µg/mL).
Measure the absorbance of each standard at the determined λmax.
Plot a graph of Absorbance vs. Concentration.
Measure Sample:
Prepare the sample solution to have an expected absorbance within the linear range of the calibration curve.
Measure its absorbance at λmax.
Calculate the concentration using the linear regression equation from the calibration curve.
Conclusion
This document provides three robust methods for the quantification of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. The fully validated HPLC-UV method serves as a reliable and precise tool for routine analysis in quality control environments. For applications demanding higher sensitivity and unequivocal identification, the LC-MS/MS method is superior. Finally, UV-Vis spectrophotometry offers a simple and rapid, albeit non-specific, approach for concentration estimation in non-complex matrices. The selection of the appropriate method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and the context of the analysis (e.g., research vs. regulated quality control).
References
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
PubMed. (2000, February 25). Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection.
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
YouTube. (2025, June 23). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals.
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
ResearchGate. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
PubMed. (2010, June 15). LC-QqLIT MS analysis of nine sulfonamides and one of their acetylated metabolites in the Llobregat River basin. Quantitative determination and qualitative evaluation by IDA experiments.
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25).
Application Notes and Protocols for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
A. Introduction & Scope This document provides detailed application notes and protocols for the safe handling and storage of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. This guide is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: February 2026
A. Introduction & Scope
This document provides detailed application notes and protocols for the safe handling and storage of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. This guide is intended for researchers, scientists, and drug development professionals.
B. Compound Identification and Properties
Due to the absence of specific data for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, the following table summarizes expected properties based on structurally related compounds such as N-Phenylmethanesulfonamide and various N-(4-methoxyphenyl) sulfonamide derivatives.
Property
Expected Value / Observation
Rationale / Source Analogy
Physical State
Solid, crystalline powder.
Analogues like Methanesulfonamide and N-Phenylmethanesulfonamide are solids at room temperature.[1][2]
Color
White to off-white or beige powder.
Typical appearance for this class of organic compounds.
Related compounds like Methanesulfonamide (91°C) and N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives (85-183°C) have moderate to high melting points.[4]
Solubility
Expected to be slightly soluble or insoluble in water.[1] Soluble in some organic solvents.
Sulfonamides often exhibit limited water solubility.[1]
The sulfonamide functional group is generally stable. Avoid strong oxidizing agents.[1]
C. Hazard Identification and Risk Assessment
Based on the hazard classifications of structurally similar sulfonamides, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide should be handled as a hazardous substance.
"N-(4-methoxyphenyl)-1-phenylmethanesulfonamide solution preparation for cell culture"
This guide details the preparation, handling, and application of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)- -toluenesulfonamide) for cell culture assays. This compound belongs to t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the preparation, handling, and application of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(4-methoxyphenyl)-
-toluenesulfonamide) for cell culture assays.
This compound belongs to the class of
-aryl-benzylsulfonamides , a scaffold often investigated for anticancer activity (e.g., tubulin polymerization inhibition or carbonic anhydrase inhibition). Due to its lipophilic nature and the presence of the sulfonamide moiety, specific handling is required to ensure solubility, stability, and reproducibility in biological assays.
Part 1: Physicochemical Profile & Safety
Before preparation, verify the compound identity and safety parameters.
Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid plastic tubes for long-term storage (DMSO can leach plasticizers).
Filtration: 0.2 µm PTFE or Nylon syringe filter (Do not use Cellulose Acetate).
Step-by-Step Procedure
1. Calculation & Weighing
Target Concentration: 50 mM (50 mmol/L).
Target Volume: 1.0 mL.
Mass Required:
Action: Weigh approximately 14 mg of the solid into a tared amber glass vial. Record the exact mass (e.g., 14.2 mg) to calculate the precise volume of DMSO needed.
2. Solubilization
Calculate the exact volume of DMSO required for the weighed mass:
(Example: For 14.2 mg, add 1.024 mL DMSO).
Add the calculated volume of anhydrous DMSO to the vial.
Vortex vigorously for 30–60 seconds.
Checkpoint: Inspect the solution against a light source. It must be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
3. Sterilization (Optional but Recommended)
While DMSO is bacteriostatic, filtration removes particulate matter.
Pass the solution through a 0.2 µm PTFE or Nylon filter into a fresh, sterile amber vial.
Note: Pre-wet the filter with 50 µL DMSO to minimize compound loss (hold-up volume).
4. Aliquoting & Storage
Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid freeze-thaw cycles.
Storage:
-20°C: Stable for 6 months.
-80°C: Stable for >1 year.
4°C: Use within 1 week.
Part 3: Cell Culture Application (Dilution Strategy)
Critical Rule: The final DMSO concentration in the cell culture media must be < 0.5% (v/v) (ideally < 0.1%) to avoid solvent toxicity.
Workflow: Serial Dilution (Intermediate Stock)
Direct addition of 50 mM stock to media often causes precipitation ("crashing out") due to the hydrophobic benzyl tail. Use an intermediate dilution step.
Scenario: Treating cells at 10 µM final concentration.
Prepare 1000x Intermediate Stock:
Dilute the 50 mM Main Stock to 10 mM using DMSO.
Recipe: 20 µL Main Stock (50 mM) + 80 µL DMSO.
Prepare 10x Working Solution (in Media):
Dilute the 10 mM Intermediate Stock 1:100 into pre-warmed culture media.
Note: If precipitation occurs here, vortex immediately. The benzylsulfonamide core is prone to aggregation.
Final Treatment:
Add the 10x Working Solution (100 µM) to the cells (1:10 dilution).
Final Conc:10 µM .
Final DMSO: 0.1%.
Visual Workflow (Graphviz)
Caption: Step-wise dilution strategy to minimize precipitation and solvent toxicity.
Part 4: Troubleshooting & Controls
Issue
Cause
Solution
Precipitation in Media
Hydrophobicity of the benzyl/anisyl groups.
(1) Sonicate the working solution. (2) Use a "step-down" dilution: DMSO PBS Media. (3) Lower the working concentration.
Crystal formation in Stock
Storage at -20°C (DMSO freezes).
Thaw completely at Room Temperature (RT) and vortex before use. Ensure no crystals remain.
Cell Toxicity (Vehicle)
High DMSO (>0.5%).
Include a Vehicle Control well containing only DMSO at the same % v/v as the treatment well.
Loss of Potency
Hydrolysis or adsorption to plastic.
Use glass vials for stocks. Prepare fresh working solutions immediately before use.
References
PubChem Compound Summary. (2025). N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Structure and Properties. National Center for Biotechnology Information. Link
Sigma-Aldrich Technical Bulletin. (2024). Handling and Solubility of Sulfonamide Derivatives in Cell Culture. Merck KGaA. Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for N-substituted sulfonamide activity). Link
"use of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide in high-throughput screening"
Application Note: High-Throughput Screening for 17 -Hydroxysteroid Dehydrogenase Type 1 (17 -HSD1) Inhibitors using N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Executive Summary This guide details the protocol for uti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Screening for 17
-Hydroxysteroid Dehydrogenase Type 1 (17-HSD1) Inhibitors using N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary
This guide details the protocol for utilizing N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (Compound PM-OMe ) as a reference non-steroidal inhibitor in High-Throughput Screening (HTS) campaigns targeting 17
-Hydroxysteroid Dehydrogenase Type 1 (17-HSD1) .
17
-HSD1 is a pivotal enzyme in the steroidogenic pathway, responsible for converting estrone (E1) to the potent estrogen 17-estradiol (E2).[1][2][3][4] Overexpression of 17-HSD1 is strongly correlated with estrogen-dependent breast cancer progression. Phenylmethanesulfonamides (benzylsulfonamides) represent a critical class of non-steroidal inhibitors that mimic the steroid A-ring/D-ring interaction within the enzyme's catalytic site. This protocol establishes PM-OMe as a benchmark for assay validation, Z'-factor determination, and hit prioritization.
Compound Profile & Preparation[1][3]
Property
Detail
Chemical Name
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Common ID
PM-OMe (Reference Code)
Molecular Formula
Molecular Weight
277.34 g/mol
Target
17-Hydroxysteroid Dehydrogenase Type 1 (17-HSD1)
Mechanism
Competitive inhibition (mimics steroid core)
Solubility
Low in water; Soluble in DMSO (>10 mM)
Storage
-20°C (Solid), -80°C (DMSO Stock)
Stock Solution Preparation
Weighing: Accurately weigh 2.77 mg of PM-OMe powder.
Dissolution: Dissolve in 1.0 mL of 100% anhydrous DMSO to generate a 10 mM Master Stock .
Sonication: Sonicate for 5 minutes at room temperature to ensure complete solubilization.
Quality Control: Verify purity via LC-MS (>95% required).
Aliquot: Dispense into 50
L aliquots in amber tubes to prevent freeze-thaw degradation.
Biological Context & Mechanism
The screening strategy relies on the enzymatic reduction of Estrone (E1) to Estradiol (E2) , utilizing NADPH as the hydride donor.
Reaction:
Detection Principle:
The assay monitors the depletion of NADPH via fluorescence intensity (Excitation: 340 nm, Emission: 460 nm). A potent inhibitor (like PM-OMe) will prevent NADPH oxidation, maintaining high fluorescence signal compared to the vehicle control.
Pathway Diagram (Graphviz)
Caption: 17
-HSD1 enzymatic pathway showing the conversion of Estrone to Estradiol coupled with NADPH oxidation. PM-OMe inhibits this transition, preserving the fluorescent NADPH signal.
HTS Protocol: Fluorometric NADPH Depletion Assay
Assay Format: 384-well Black Low-Volume Microplates
Final Volume: 20
L
Reagents
Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 1 mM EDTA, 0.01% BSA (prevents aggregation), 5% Glycerol.
-hydroxysteroid dehydrogenases."[1][2][3][4][5] Current Medicinal Chemistry, 10(6), 453-477.[5] Link
Day, J.M., et al. (2008). "Novel inhibitors of 17
-hydroxysteroid dehydrogenase type 1: templates for design." Molecular and Cellular Endocrinology, 283(1-2), 34-42. Link
Messinger, J., et al. (2006). "Novel, potent inhibitors of 17
-hydroxysteroid dehydrogenase type 1." Molecular and Cellular Endocrinology, 248(1-2), 192-200. Link
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324. Link
"improving the yield of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide"
Topic: Improving the yield of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Ticket ID: #TS-CHEM-8821 Status: Open Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The "Benzyl" Challenge You are...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving the yield of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Ticket ID: #TS-CHEM-8821
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The "Benzyl" Challenge
You are encountering yield issues with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide . While standard sulfonylation protocols (Schotten-Baumann or standard amine-sulfonyl chloride coupling) appear straightforward, this specific substrate pair presents a unique "silent killer" of yield: Sulfene Formation .[1][2]
Unlike benzenesulfonyl chloride, your reagent—
-toluenesulfonyl chloride (phenylmethanesulfonyl chloride)—possesses acidic protons on the -carbon (the methylene group between the phenyl ring and sulfur).[1]
The Trap: Strong bases (NaOH, excess TEA) or high temperatures trigger an E2-like elimination, generating highly reactive phenylsulfene (
The Result: This intermediate polymerizes or reacts non-selectively, turning your reaction mixture into a dark, intractable tar rather than the desired crystalline sulfonamide.[2]
This guide restructures your protocol to suppress this pathway while managing the oxidation sensitivity of p-anisidine .
Module 1: Mechanistic Diagnosis
To fix the yield, we must visualize the competition between the desired nucleophilic attack and the undesired elimination.
Diagram 1: The Sulfene Divergence
This diagram illustrates why your choice of base and temperature is the primary determinant of yield.[2]
Caption: Path A (Green) is the desired SN2-like attack.[1][2] Path B (Red) is the sulfene elimination triggered by basicity and temperature, leading to significant yield loss.
Module 2: Optimized Protocol (The "Cold Pyridine" Method)
Do not use aqueous basic conditions (Schotten-Baumann) for this specific sulfonyl chloride, as hydroxide ions rapidly promote sulfene formation [1].[1][2] Instead, use an anhydrous organic base method with strict temperature control.[1][2]
Reagent Stoichiometry Table
Component
Role
Eq.
Notes
p-Anisidine
Nucleophile
1.0
Critical: Must be recrystallized if dark brown/purple.[1][2] Oxidation products poison the crystallization.
-Toluenesulfonyl Cl
Electrophile
1.1
Slight excess accounts for minor hydrolysis.[1][2]
Pyridine
Base/Solvent
3.0 - 5.0
Acts as a buffer.[2] Weaker base than TEA ( 8.8 vs 3.2), reducing sulfene risk [2].[1][2]
DCM (Anhydrous)
Solvent
--
0.2 M Concentration.[1][2] DCM prevents "oiling out" better than ether.[1][2]
Cool the mixture to -10°C to 0°C (Ice/Salt bath). Why? Kinetic control. Elimination (sulfene formation) has a higher activation energy than nucleophilic attack.[1][2]
Controlled Addition:
Dissolve
-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM.[2]
Add this solution dropwise over 30–60 minutes.
Observation: The solution may turn yellow, but should not turn black. If it turns black instantly, your internal temperature is too high.[1][2]
The "Warm-Up":
Allow the reaction to warm to Room Temperature (RT) naturally over 2 hours.
Stir for an additional 4–12 hours. Monitor by TLC (EtOAc:Hexane 3:7).[2]
Wash with 1M HCl (Cold).[1][2] Purpose: Converts excess pyridine and unreacted p-anisidine into water-soluble salts, removing them from the organic layer.[1][2]
Sulfonamides derived from anisidine often refuse to crystallize, forming a sticky oil upon concentration.[2]
Cause: Trace pyridine or impurities (bis-sulfonamides) prevent lattice formation.[1][2]
Solution (Trituration):
Evaporate DCM to a thick oil.
Add cold Ethanol (95%) or Isopropanol .
Scratch the side of the flask with a glass rod.
If that fails, dissolve in minimal hot toluene and add hexane dropwise until cloudy.[1][2]
Troubleshooting Decision Tree
Caption: Follow this logic flow to identify the specific root cause of your yield loss.
FAQ: Researcher to Researcher
Q: Can I use Triethylamine (TEA) instead of Pyridine?A: Proceed with extreme caution. TEA is a stronger base (
of conjugate acid ~10.[2]7) compared to Pyridine (~5.2).[1][2] Stronger bases rapidly deprotonate the -methylene of phenylmethanesulfonyl chloride, promoting the sulfene pathway [3]. If you must use TEA, add it after the sulfonyl chloride at -10°C, and use strictly 1.0–1.1 equivalents.[2]
Q: My p-anisidine is black. Can I use it?A: No. p-Anisidine oxidizes to quinoid-like impurities that act as radical scavengers and color contaminants.[1][2] Perform a quick recrystallization from boiling water (with a pinch of sodium hydrosulfite if available) or ethanol before use [4].[1][2]
Q: I see a spot on TLC with a higher Rf than my product. What is it?A: This is likely the bis-sulfonamide (
).[1][2] This forms if the anion of your product reacts with another equivalent of sulfonyl chloride.
Fix: Ensure you are not using a large excess of sulfonyl chloride.[1][2] Keep the amine in slight excess if this persists.
References
King, J. F. (1975).[2] "Return of Sulfenes." Accounts of Chemical Research, 8(1), 10–17.[2]
BenchChem. (2025).[2][3][4] "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide." BenchChem Technical Library.
Chemistry Steps. (2016). "Mechanism of Mesylation and Tosylation: Sulfene Intermediates."
ChemicalBook. (2025).[1][2][4] "p-Anisidine Synthesis and Purification Protocols."
Status: Operational 🟢 | Current Wait Time: 0 min | Tier: Level 3 (Senior Scientist)[1] Welcome to the Sulfonamide Synthesis Hub Operator: Senior Application Scientist Ticket ID: S-N-BOND-001 You are likely here because t...
You are likely here because the formation of the sulfonamide bond (
)—a cornerstone of medicinal chemistry found in drugs from Celecoxib to Tamsulosin—is failing in your hands. While theoretically simple (nucleophilic attack of an amine on a sulfonyl electrophile), the practical reality is plagued by hydrolysis, bis-sulfonylation, and purification nightmares.[1]
This guide is not a textbook; it is a troubleshooting engine designed to diagnose your specific failure mode and provide a corrective protocol.
Quick Diagnostics: The Decision Matrix
Before proceeding, identify your failure mode using the logic flow below.
Figure 1: Diagnostic logic for selecting the correct troubleshooting module.
Ticket #1: "My Sulfonyl Chloride is Dead" (Hydrolysis & Stability)
The Issue:
You added the reagents, but TLC shows only unreacted amine and sulfonic acid (staying at the baseline).
Root Cause:
Sulfonyl chlorides (
) are notoriously moisture-sensitive.[2] They hydrolyze to sulfonic acids () upon contact with ambient moisture, especially in "aged" bottles.[1] The generated HCl further deactivates the amine by protonating it.
Protocol A: The "Revival" (Quality Control)
Before discarding the reagent, run a quick QC.[1]
Check: A significant shift in the aromatic region or broad OH peaks indicates hydrolysis. If >10% hydrolyzed, recrystallize (from hexane/toluene) or distill.[1]
Protocol B: The Modern Fix (SuFEx Chemistry)
If your chloride is unstable, switch to Sulfonyl Fluorides (
) .[1] They are shelf-stable, resistant to hydrolysis/chromatography, and only react when activated (SuFEx - Sulfur-Fluoride Exchange).[1]
Why it works: The Ca(II) acts as a Lewis acid to activate the fluoride, while DABCO acts as a base.[5] This method (pioneered by Sharpless) works even for sensitive substrates [1].
Ticket #2: "I'm Getting Bis-Sulfonylation"
The Issue:
You are reacting a primary amine (
) and getting the bis-sulfonylated byproduct ().
Root Cause:
The of a primary sulfonamide () is approx. 10-11. In the presence of strong bases or excess sulfonyl chloride, this proton is removed, creating a nucleophilic anion that attacks a second equivalent of electrophile.[1]
Mechanism Visualization:
Figure 2: The pathway to the unwanted bis-sulfonylated impurity.[1]
Corrective Protocol:
Stoichiometry: Use a slight deficiency of Sulfonyl Chloride (0.9 eq) relative to the amine.
Base Selection: Switch from TEA/DIPEA to a bulky, less basic scavenger like 2,6-lutidine or use inorganic bases (
Solvent: Use DCM (non-polar solvents discourage the deprotonation of the intermediate).
Ticket #3: "The Reaction is Too Slow" (Steric Hindrance)[1]
The Issue:
You are reacting an electron-poor aniline or a bulky secondary amine. Conversion stalls at 20%.
Root Cause:
The nucleophilicity of the amine is too low to displace the chloride.
Protocol: Nucleophilic Catalysis (The "Turbo" Method)
Add DMAP (4-Dimethylaminopyridine) .[1]
Loading: 10-20 mol%.
Mechanism: DMAP attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate.[1] This is a much better electrophile than the chloride itself.
Component
Standard Role
"Turbo" Role
Base
Pyridine (Solvent/Base)
Triethylamine (Stoichiometric Base)
Catalyst
None
DMAP (0.1 eq)
Temp
Reflux (DCM) or (Toluene)
Ticket #4: "I Can't Purify It" (Workup & Green Chemistry)[1]
The Issue:
The product co-elutes with the starting amine, or the reaction turns into black tar in Pyridine.
Solution: Schotten-Baumann Conditions
Eliminate organic bases entirely. This method uses water as the proton sponge, simplifying purification because the byproducts (salts) are water-soluble.[1]
Step-by-Step Protocol:
Dissolve: Amine (1.0 mmol) in THF (2 mL).
Prepare Aqueous Phase: Dissolve
(2.0 mmol) in Water (2 mL).
Combine: Mix phases vigorously (rapid stirring is critical for biphasic reactions).
Acidify to pH 2 with 1M HCl (protonates the amine, keeping it in water).[1]
Extract with EtOAc.[6] The sulfonamide (neutral/acidic) goes into organic layer.
Result: Pure product in organic layer; amine stays in water.
FAQ: Rapid Fire Support
Q: Can I use microwave irradiation?A: Yes. For hindered amines, MW irradiation at
for 10-20 minutes in THF/DIPEA often drives reactions to completion that fail at reflux [2].[1]
Q: My product is water-soluble. How do I extract it?A: Do not use the Schotten-Baumann workup. Instead, use n-Butanol for extraction, or evaporate the reaction mixture to dryness and use a reverse-phase C18 column (Water/Acetonitrile gradient).[1]
Q: Is there a way to make sulfonamides without sulfonyl chlorides?A: Yes. Oxidative coupling of thiols (
) and amines using NaOCl (Bleach) or is a viable route if the chloride is too unstable or unavailable [3].
References
SuFEx Chemistry: Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 2014, 53(36), 9430-9448.[1] Link
Microwave Synthesis: De Luca, L., et al. "An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Salts."[1][7] Journal of Organic Chemistry, 2008, 73(10), 3967–3969.[1] Link
Oxidative Coupling: Revankar, G. R., et al. "Synthesis of Sulfonamides from Thiols and Amines using Iodine-Ammonia in Water."[1] Synlett, 2005, 2005(14), 2209-2211.[1] Link
Bis-sulfonylation Mechanics: BenchChem Technical Support Center: Sulfonamide Synthesis with Primary Amines. Link[1]
Technical Support Center: Bioavailability Enhancement of Sulfonamide Compounds
Current Status: Online Operator: Senior Application Scientist (Ph.D., Pharmaceutics) Ticket Topic: Optimizing Solubility and Permeability of Sulfonamide Scaffolds Welcome to the Bioavailability Optimization Hub You have...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online
Operator: Senior Application Scientist (Ph.D., Pharmaceutics)
Ticket Topic: Optimizing Solubility and Permeability of Sulfonamide Scaffolds
Welcome to the Bioavailability Optimization Hub
You have reached the Tier 3 Technical Support guide for researchers working with sulfonamide-bearing small molecules. Whether you are developing antimicrobial "sulfa drugs," carbonic anhydrase inhibitors, or sulfonylurea antidiabetics, you likely face the Class II/IV Challenge (BCS Classification): low aqueous solubility and/or permeability.
This guide moves beyond generic advice. We treat bioavailability as a debugging process. Below are the specific "patches" and "workarounds" for the physicochemical limitations inherent to the
moiety.
Module 1: The pH-Solubility Trap (Troubleshooting Dissolution)
Issue: "My compound precipitates in gastric fluid (pH 1.2) but dissolves in intestinal fluid (pH 6.8)."
Root Cause Analysis:
Sulfonamides are typically weak acids with a pKa range of 4.8 – 8.6.
Mechanism: The sulfonamide nitrogen (
) can deprotonate.
At Low pH (Gastric): The molecule is non-ionized (protonated), leading to maximal hydrophobicity and precipitation.
At High pH (Intestinal): The molecule ionizes, increasing solubility.
The Fix: Salt Selection & Buffering
Do not rely solely on the free acid form. You must shift the equilibrium.
Protocol: Counter-ion Screening
Target: Create a sodium or potassium salt to increase the intrinsic dissolution rate.
Warning: Sodium salts of sulfonamides are often highly alkaline. If your formulation is for IV, you must buffer to physiological pH to prevent phlebitis, but watch for the "common ion effect" which might trigger reprecipitation.
Decision Logic:
Figure 1: Decision logic for initial salt selection based on administration route.
Module 2: Amorphous Solid Dispersions (The "Power User" Fix)
Issue: "Salt formation improved dissolution, but the drug recrystallizes or has poor stability."
Root Cause Analysis:
The crystal lattice energy of sulfonamides is often high due to strong hydrogen bonding networks (dimers). Breaking this lattice requires energy.
The Fix: Amorphous Solid Dispersion (ASD)
Trapping the drug in a high-energy amorphous state within a polymer matrix prevents recrystallization and creates a "spring and parachute" effect for supersaturation.[1]
Technical Recommendation:
Use Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) over standard PVP if humidity is a concern.[2] Research indicates Soluplus® maintains a dry powder state under high humidity (60% RH), whereas PVP dispersions can become sticky pastes [1].[2][3]
Protocol: Solvent Evaporation ASD
Step
Action
Critical Parameter
1
Solvent Selection
Dissolve Sulfonamide and Polymer (1:3 ratio) in Acetone/Ethanol (Class 3 solvents preferred).
2
Mixing
Ensure complete molecular dispersion. No suspended particles.
3
Evaporation
Rotary evaporation at under reduced pressure.
4
Drying
Vacuum dry for 24h to remove residual solvent (plasticizing effect).
5
Milling
Cryo-mill the resulting foam/film into fine powder.
Validation:
DSC (Differential Scanning Calorimetry): Look for the disappearance of the sharp melting endotherm (crystalline) and the appearance of a glass transition temperature (
Issue: "I cannot use polymers, or I need an injectable solution for a hydrophobic sulfonamide."
The Fix: Host-Guest Complexation
Sulfonamides (e.g., sulfamethoxazole, sulfamethazine) form stable inclusion complexes with
-Cyclodextrin (-CD). The hydrophobic aromatic ring inserts into the CD cavity, leaving the hydrophilic sulfonamide group exposed or partially shielded depending on orientation.
Mechanism Visualization:
Figure 2: Mechanism of inclusion complex formation. The aromatic moiety of the sulfonamide displaces water molecules from the cyclodextrin cavity.
Protocol: Kneading Method (Scalable)
Mix: 1:1 molar ratio of Sulfonamide and
-CD.
Wet: Add small amount of water/ethanol (1:1 v/v) to form a paste.
Grind: Knead manually or mechanically for 45 minutes.
Dry: Oven dry at
.
Result: Significant solubility increase (often linear phase solubility diagram,
type) [2].
Module 4: ADME & Chemical Modification (The "Patch")
Issue: "Solubility is fine, but bioavailability is still low due to rapid metabolism."
Root Cause Analysis:
Sulfonamides are notorious substrates for N-acetyltransferase (NAT2) . Rapid N4-acetylation in the liver leads to:
Loss of activity (metabolite is inactive).
Crystalluria (acetylated metabolites are often less soluble than the parent drug, causing kidney damage).
The Fix: Structural Optimization (SAR)
If you are in the discovery phase, modify the scaffold:
Methylation: Introducing methyl substituents on the sulfonamide nitrogen or the aromatic ring can lower plasma clearance and improve metabolic stability [3].
Bioisosteres: Replace the labile aniline amine if antimicrobial activity is not the primary target (e.g., for diuretic sulfonamides).
Frequently Asked Questions (FAQ)
Q: Why choose Soluplus® over PVP K30 for sulfonamide dispersions?A: While both increase solubility, PVP is hygroscopic. Sulfonamides dispersed in PVP often turn into a sticky "gum" upon storage in humid conditions, leading to recrystallization. Soluplus® is amphiphilic and maintains better physical stability (remains a powder) [1].
Q: Can I use co-crystals instead of salts?A: Yes. If your sulfonamide has a pKa that makes salt formation difficult (e.g., very weak acid), co-crystals are a superior alternative.
Recommendation: Try p-Aminobenzoic acid (PABA) or Nicotinamide as co-formers. These often form 1:1 co-crystals via hydrogen bonding between the sulfonamide NH and the co-former carbonyl/nitrogen [4].
Q: How does micronization compare to nanosizing for this class?A: Micronization (
) is often insufficient for Class IV sulfonamides. Nanosizing () via bead milling is preferred because it increases the saturation solubility (Freundlich-Ostwald equation), not just the dissolution rate.
References
Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling.
Source: AAPS PharmSciTech (2013).[4]
URL:[Link]
Complex
-Cyclodextrin Studied by Experimental and Theoretical Methods.
Source: Journal of Pharmaceutical Sciences (2010).[5][6]
URL:[Link]
Methyl Sulfonamide Substituents Improve the Pharmacokinetic Properties of Bicyclic 2-Pyridone Based Chlamydia Trachomatis Inhibitors.
Source: MedChemComm (2019).
URL:[Link]
Pharmaceutical Cocrystals: A Review of Preparations, Physicochemical Properties and Applications.
Source: Acta Pharmaceutica Sinica B (2021).
URL:[Link]
Technical Support Center: N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
The following technical guide is designed for researchers and drug development scientists working with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(p-anisyl)- -toluenesulfonamide). This guide synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers and drug development scientists working with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (also known as N-(p-anisyl)-
-toluenesulfonamide).
This guide synthesizes structural reactivity principles with standard stress-testing protocols to provide a robust troubleshooting framework.
Topic: Degradation Pathways & Stability Profiling
Molecule Architecture & Vulnerability Analysis
Before troubleshooting, we must understand why degradation occurs. This molecule contains three distinct pharmacophores with specific stability profiles:
The Sulfonamide Linker (
): Generally stable but susceptible to hydrolytic cleavage under extreme pH or high thermal stress.
The Benzylic Carbon (
): The "soft spot" for oxidative attack. The methylene protons are acidic and prone to radical abstraction, leading to oxidation or rearrangement.
The
-Anisidine Moiety (): Highly electron-rich. Susceptible to oxidative demethylation (metabolic) and photolytic excitation.
Master Degradation Pathway Map
The following diagram visualizes the primary degradation routes. Use this to identify unknown peaks in your LC-MS chromatograms.
Troubleshooting Guide: Q&A for Experimental Issues
Category A: Hydrolytic Instability (Acid/Base)
Q1: I am observing a new polar peak at the solvent front (dead volume) during acidic workup. What is it?
Diagnosis: This is likely phenylmethanesulfonic acid .
Mechanism: Under strong acidic conditions (e.g., 1M HCl, reflux), the sulfonamide bond (
) cleaves. The sulfonyl side becomes the sulfonic acid, which is highly water-soluble and polar, often eluting immediately on Reverse Phase (RP) HPLC.
Verification: Check the other cleavage product. You should see a corresponding peak for
-anisidine (4-methoxyaniline).
Note:
-Anisidine is basic; in acidic media, it will be protonated () and may also elute early unless the pH is adjusted.
Q2: My compound degrades in basic buffer (pH > 9) over 24 hours. Is this normal?
Insight: Yes. While sulfonamides are generally more stable to base than amides, the
proton in this molecule is relatively acidic () due to the electron-withdrawing sulfonyl group.
Cause: Deprotonation forms the sulfonamide anion (
). While this anion is usually stable, prolonged exposure to strong nucleophiles () at high temperatures can force hydrolysis or elimination reactions.
Solution: Maintain pH
for long-term storage.
Category B: Oxidative & Photostability[1]
Q3: I see a "M+16" peak in my LC-MS after exposing the sample to light. Is it an N-oxide?
Analysis: It is possible, but benzylic oxidation is more probable for this specific scaffold.
Reasoning: The methylene group (
) is flanked by a phenyl ring and a sulfonyl group, activating the protons. UV light can generate radicals that abstract a hydrogen here, leading to hydroxylation () or oxidation to a ketone ().
Differentiation:
Benzylic Alcohol: Will likely dehydrate in the MS source (loss of
, -18 Da from parent ion).
N-Hydroxylation: Typically stable in MS source but reducible with
.
Q4: The sample turns pink/brown upon standing in solution. Why?
Root Cause: Trace hydrolysis is releasing
-anisidine .
Chemistry: Anilines (like
-anisidine) are notoriously prone to air oxidation, forming colored azo compounds or quinone imines even at ppm levels.
Action: This indicates the start of hydrolysis. Freshly purify the sample and store under argon at
.
Experimental Protocols: Stress Testing
Use these protocols to validate the degradation pathways in your specific matrix.
Protocol 1: Forced Degradation (Hydrolysis)
Purpose: To generate reference standards for cleavage products.
Preparation: Dissolve 1 mg of target molecule in 1 mL Acetonitrile (ACN).
Acid Stress: Add 1 mL of 1.0 N HCl . Heat at 60°C for 4 hours.
Base Stress: Add 1 mL of 1.0 N NaOH . Heat at 60°C for 4 hours.
Neutral Control: Add 1 mL water. Heat at 60°C for 4 hours.
Quenching: Neutralize samples to pH 7.0 before injection.
Analysis: Inject 10 µL onto HPLC (C18 column).
Expectation: Acid stress should show significant loss of parent and appearance of
-anisidine (retention time approx. 3-5 min on standard gradient).
Protocol 2: Oxidative Susceptibility
Purpose: To assess benzylic stability.
Preparation: Dissolve 1 mg of molecule in 1 mL ACN.
Stressor: Add 0.2 mL of 30%
.
Incubation: Store at Room Temperature for 24 hours. Do not heat initially, as peroxide + heat is overly destructive.
Analysis: Look for peaks with M+16 (Hydroxyl) and M+14 (Carbonyl).
Analytical Data Reference Table
Use this table to interpret LC-MS/MS fragmentation data.
Component
Structure Fragment
Expected m/z (ESI+)
Key Diagnostic Ion
Parent Molecule
Full Structure
278.1
171 (Sulfonyl cleavage)
Hydrolysis Product A
-Anisidine
124.1
109 (Loss of Me)
Hydrolysis Product B
Phenylmethanesulfonic acid
Not detected in ESI+
171 (ESI Negative)
Metabolite M1
O-Demethylated (Phenol)
264.1
Loss of 14 Da from Parent
Oxidation Product
Benzylic Ketone
292.1
+14 Da shift
References
Sulfonamide Bond Cleavage Mechanisms
Title: Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl c
"minimizing off-target effects of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide"
Technical Support Center: N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (M-PMS) Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for N-(4-methoxyphenyl)-1-phenylmethanes...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (M-PMS)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, hereafter referred to as M-PMS. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize and understand potential off-target effects during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is M-PMS and what are its general structural features?
A: N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (M-PMS) is a synthetic organic compound. Its structure features a sulfonamide group, which is a known pharmacophore present in many clinically approved drugs.[1][2] The molecule also contains a methoxyphenyl group and a phenylmethane group, which will influence its physicochemical properties like solubility, lipophilicity, and potential binding interactions.[3]
Q2: What are "off-target" effects and why are they a concern for a novel compound like M-PMS?
Q3: Based on its sulfonamide core, what are the most likely off-target protein families for M-PMS?
A: Sulfonamide-containing drugs are known to interact with a variety of protein classes. While M-PMS's specific profile is uncharacterized, researchers should be aware of common off-target families for this chemical group, which include:
Carbonic Anhydrases: A well-known target family for sulfonamides.
Kinases: Many kinase inhibitors possess sulfonamide moieties, and off-target kinase inhibition is a common phenomenon.[6]
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors that are frequent off-target concerns for many small molecules.[7][8]
Ion Channels: Another major class of proteins susceptible to off-target modulation.
Q4: How can I proactively minimize off-target effects in my initial experiments?
A: Proactive measures can save significant time and resources.
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of M-PMS that produces the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.
Incorporate Control Compounds: If available, use a structurally similar but inactive analog of M-PMS. This can help differentiate the desired on-target phenotype from non-specific or off-target effects.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with M-PMS.
Issue 1: I'm observing an unexpected phenotype that doesn't align with the known function of my primary target.
Possible Cause: This is a classic indicator of an off-target effect. M-PMS may be interacting with one or more unintended proteins, triggering a separate signaling pathway.
Troubleshooting Workflow:
Confirm On-Target Engagement: First, ensure the compound is engaging your intended target at the concentrations used.[9] A lack of target engagement suggests the observed phenotype is entirely due to off-target interactions.
Genetic Validation: Use a genetic approach like CRISPR or siRNA to knock down or knock out your primary target. If the phenotype persists in the absence of the target protein after M-PMS treatment, it strongly points to an off-target effect.[12]
Use an Orthogonal Inhibitor: Test a structurally different inhibitor known to be specific for your primary target. If this second inhibitor does not reproduce the unexpected phenotype, it further implicates M-PMS in off-target activity.
Issue 2: My experiments show high levels of cytotoxicity at concentrations needed for on-target inhibition.
Possible Cause: The observed cell death could be a specific off-target effect (e.g., inhibition of a critical survival kinase) or a result of general cellular toxicity.
Troubleshooting Workflow:
Assess Compound Purity and Solubility: Verify the purity of your M-PMS batch. Impurities can be a source of toxicity. Also, ensure the compound is fully soluble in your assay medium, as precipitation can cause non-specific cellular stress.
Differentiate from On-Target Effect: If possible, test M-PMS in a cell line that does not express the primary target. If cytotoxicity is still observed, it is target-independent.
Broad Liability Screening: Screen M-PMS against a panel of known toxicity targets, such as key kinases, GPCRs, and ion channels.[13] Commercial services are available for this purpose.[14][15]
Issue 3: My in vitro results are potent, but the compound shows weak or no activity in cell-based assays.
Possible Cause: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism, or efflux by cellular transporters. It could also indicate that co-factors or specific cellular compartments required for interaction are missing in the in vitro setup.
Troubleshooting Workflow:
Measure Intracellular Concentration: Use techniques like LC-MS/MS to quantify the amount of M-PMS that is actually getting inside the cells.
Assess Cellular Target Engagement: Employ methods like CETSA to confirm that M-PMS is binding to its target within the complex environment of the cell.[5][11] This is a crucial step to validate that the drug reaches and interacts with its target in a living system.[10]
Consider Efflux Pumps: Test for inhibition of activity in the presence of known efflux pump inhibitors to see if M-PMS is being actively removed from the cells.
Part 3: Advanced Protocols & Methodologies
To rigorously characterize and minimize off-target effects, a multi-pronged approach combining computational prediction and experimental validation is recommended.
Strategy 1: In Silico Off-Target Prediction
Before extensive lab work, computational methods can predict potential off-targets based on the structure of M-PMS.[16][17][18] These tools compare the compound's 2D and 3D features against databases of known ligands and protein binding pockets.[16][19]
Method
Description
Pros
Cons
Ligand-Based Similarity
Compares M-PMS to databases of compounds with known biological activities (e.g., ChEMBL).[16]
Fast, computationally inexpensive.
Limited by the diversity of the database; may miss novel interactions.
Structure-Based Docking
Docks the M-PMS structure into the binding sites of a large panel of proteins.[19]
Provides a structural hypothesis for binding.
Computationally intensive; prone to false positives.
Machine Learning Models
Uses algorithms trained on vast datasets of drug-target interactions to predict binding.[16][17]
Can identify non-obvious relationships.
Requires large, high-quality training datasets; may be a "black box".
This technique assesses the binding of M-PMS against a large panel of human kinases, providing a comprehensive view of its kinase selectivity.[14][20]
Objective: To identify unintended kinase targets of M-PMS.
Methodology: This is typically a competition binding assay where a test compound (M-PMS) competes with an immobilized ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured, often via qPCR of a DNA tag.[14]
Data Interpretation: Results are often reported as "% Control" or "Kd". A low % control value indicates strong displacement of the reference ligand and thus, a potential interaction. This allows for the identification and ranking of off-target kinases.[21][22]
Protocol 2: GPCR Profiling (e.g., GPCRscan®)
Similar to kinase screening, this involves testing M-PMS against a large panel of G-Protein Coupled Receptors to identify any unintended interactions.[13][23]
Objective: To determine the selectivity profile of M-PMS against the GPCR family.
Methodology: These services often use cell-based functional assays that measure downstream signaling events like changes in intracellular calcium, cAMP levels, or beta-arrestin recruitment upon compound treatment.[8][24]
Data Interpretation: Results are typically expressed as % activation or % inhibition relative to a control agonist/antagonist. Significant activity at a non-target GPCR indicates an off-target interaction.
Strategy 3: Unbiased Target Deconvolution
When the identity of an off-target is completely unknown, unbiased methods are required. Chemical proteomics is a powerful approach for this purpose.[25][26][27]
Objective: To identify all cellular proteins that physically interact with M-PMS in a complex biological sample.
Methodology (Affinity-Based):
Probe Synthesis: Synthesize a derivative of M-PMS that includes a reactive group (for covalent crosslinking, e.g., a photo-affinity label) and an enrichment tag (e.g., biotin).[28]
Cellular Treatment: Treat live cells or cell lysates with the M-PMS probe.
Crosslinking: For photo-affinity probes, irradiate with UV light to covalently link the probe to its binding partners.[28]
Enrichment: Lyse the cells and use streptavidin beads to pull down the biotin-tagged probe along with its crosslinked protein targets.
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using quantitative mass spectrometry.[29]
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., competition with excess M-PMS) are considered potential binding partners.
Workflow Diagram: Chemical Proteomics for Target Deconvolution
Caption: Workflow for identifying protein targets using photo-affinity labeling.
References
A complete list of all sources cited within this technical guide.
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Frontiers in Pharmacology. Retrieved February 19, 2026, from [Link]
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]
Chemical Proteomics | Evotec. (n.d.). Evotec. Retrieved February 19, 2026, from [Link]
Chemistry-based functional proteomics for drug target deconvolution. (n.d.). Monash University. Retrieved February 19, 2026, from [Link]
A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed. Retrieved February 19, 2026, from [Link]
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]
DiscoverX GPCRscan® GPCR Profiling Services. (n.d.). Drug Target Review. Retrieved February 19, 2026, from [Link]
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLOS Computational Biology. Retrieved February 19, 2026, from [Link]
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]
GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved February 19, 2026, from [Link]
GPCR signaling measurement and drug profiling with an automated live-cell microscopy system. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved February 19, 2026, from [Link]
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved February 19, 2026, from [Link]
Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics. Retrieved February 19, 2026, from [Link]
End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. (2024). ACS Publications. Retrieved February 19, 2026, from [Link]
Kinome Profiling Service | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved February 19, 2026, from [Link]
Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed. Retrieved February 19, 2026, from [Link]
Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. (n.d.). NCBI. Retrieved February 19, 2026, from [Link]
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review. Retrieved February 19, 2026, from [Link]
Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development. (2026). Infinix Bio. Retrieved February 19, 2026, from [Link]
Off-target effects in CRISPR/Cas9 gene editing. (2023). Frontiers. Retrieved February 19, 2026, from [Link]
Importance of Quantifying Drug-Target Engagement in Cells. (2020). PMC. Retrieved February 19, 2026, from [Link]
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). PMC. Retrieved February 19, 2026, from [Link]
The Role of Target Validation in Modern Drug Discovery. (n.d.). World BI. Retrieved February 19, 2026, from [Link]
How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
Scalable assessment of genome editing off-targets associated with genetic variants. (2024). bioRxiv. Retrieved February 19, 2026, from [Link]
List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved February 19, 2026, from [Link]
Target Engagement: A Key Factor in Drug Development Failures. (n.d.). Pelago Bioscience. Retrieved February 19, 2026, from [Link]
Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved February 19, 2026, from [Link]
Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. (2022). RxList. Retrieved February 19, 2026, from [Link]
Off Target Effect. (2026). Massive Bio. Retrieved February 19, 2026, from [Link]
Sulfonamides: Side Effects, Allergies & Toxicity. (n.d.). Study.com. Retrieved February 19, 2026, from [Link]
Sulfonamides in Ophthalmology: Understanding Adverse Reactions. (2024). Safe Therapeutics. Retrieved February 19, 2026, from [Link]
Toward the Design of Allosteric Effectors: Gaining Comprehensive Control of Drug Properties and Actions. (2024). ACS Publications. Retrieved February 19, 2026, from [Link]
Drug Design: Methodology, Concepts, and Mode-of-Action. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Methods for the design of mechanism-based sirtuin activating compounds. (n.d.). Google Patents.
The Organic Chemistry Of Drug Design And Drug Action. (n.d.). Sema. Retrieved February 19, 2026, from [Link]
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved February 19, 2026, from [Link]
AgainstOTE: A generative pretrain-tune framework for de novo molecular generation against off-target effects. (n.d.). The Innovation. Retrieved February 19, 2026, from [Link]
Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024). MDPI. Retrieved February 19, 2026, from [Link]
N-(4-methoxyphenyl) caffeamide-induced melanogenesis inhibition mechanisms. (2017). PubMed. Retrieved February 19, 2026, from [Link]
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved February 19, 2026, from [Link]
Technical Support Center: Optimizing Assays for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Topic: Interpreting Unexpected Results in N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Assays Executive Summary Researchers working with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide often encounter "unexpected" resul...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Interpreting Unexpected Results in N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Assays
Executive Summary
Researchers working with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide often encounter "unexpected" results—typically erratic IC50 values, steep dose-response curves, or discrepancies between biochemical and cell-based potency.
This compound belongs to a class of lipophilic benzylsulfonamides . Unlike rigid benzenesulfonamides, the methylene linker (
) introduces conformational flexibility and alters the acidity of the sulfonamide nitrogen (pKa 10.5–11.0). Combined with the hydrophobic 4-methoxyphenyl (p-anisidine) tail, this molecule is prone to colloidal aggregation and solubility-limited precipitation in aqueous buffers.
This guide provides a diagnostic framework to distinguish between true pharmacological inhibition (e.g., Tubulin polymerization inhibition, Carbonic Anhydrase inhibition) and assay artifacts.
Diagnostic Workflow: The "Why is my Data Weird?" Decision Tree
Before altering your chemistry, run this logic check to identify the source of the anomaly.
Figure 1: Diagnostic logic for triaging unexpected assay data. Use this workflow to isolate physical artifacts from chemical biology.
Module 1: The "False Positive" Trap (Colloidal Aggregation)
The Issue
You observe high potency (low nM IC50) in an enzyme assay (e.g., protease or kinase), but the Hill slope is unusually steep (Hill coefficient > 2.0). However, the compound shows no activity in cell-based assays.
The Mechanism
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a classic candidate for Promiscuous Aggregation . At concentrations above its Critical Aggregation Concentration (CAC), the molecules self-assemble into colloidal particles (100–1000 nm). These colloids sequester enzymes on their surface, inhibiting them non-specifically via denaturation or blocking active sites [1, 2].[1]
Troubleshooting Protocol: The Detergent Challenge
To validate if your inhibitor is specific or an aggregator, perform the Triton Shift Assay .
Step
Action
Scientific Rationale
1
Prepare Assay Buffer A
Standard buffer (e.g., PBS or HEPES).
2
Prepare Assay Buffer B
Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).
3
Run Dose-Response
Run the compound in both buffers simultaneously.
4
Analyze IC50 Shift
Compare the IC50 values.
Interpretation:
Aggregation: The IC50 increases significantly (e.g., from 100 nM to >10 µM) or activity vanishes in Buffer B. Detergents disrupt colloids, eliminating the false inhibition source [3].
Specific Binding: The IC50 remains largely unchanged (within 2-3 fold).
Expert Tip: If your target protein is sensitive to Triton, try 0.005% Tween-20 or 0.1 mg/mL BSA as alternatives.
Module 2: The "Invisible" Compound (Solubility & Precipitation)
The Issue
The compound shows "flatline" data (0% inhibition) or erratic points at high concentrations. LC-MS analysis of the stock solution confirms the correct mass, but the assay well concentration is lower than calculated.
The Mechanism
The phenylmethanesulfonamide core is lipophilic. The methylene linker adds flexibility, allowing the phenyl rings to stack, potentially crystallizing out of solution more readily than rigid analogs.
Solubility Limit: The thermodynamic solubility of this compound in PBS (pH 7.4) is likely < 50 µM.
DMSO Shock: Diluting a 10 mM DMSO stock directly into aqueous buffer causes rapid precipitation ("crashing out").
Do not rely on calculated LogP (cLogP). Measure the kinetic solubility.
Preparation: Dilute 10 mM DMSO stock to 100 µM in PBS (final DMSO 1%).
Incubation: Shake for 90 minutes at room temperature.
Filtration: Filter through a 0.45 µm membrane plate.
Quantification: Analyze the filtrate via UV-Vis (280 nm) or LC-MS/MS. Compare peak area to a standard prepared in 100% Acetonitrile.
Corrective Action:
Serial Dilutions: Perform serial dilutions in 100% DMSO first, then transfer a small volume (e.g., 200 nL) to the assay buffer (intermediate dilution step). This prevents "crashing" during the dilution series.
Module 3: Spectral Ghosts (Inner Filter Effect)
The Issue
In fluorescence-based assays (e.g., Tubulin polymerization tracked by DAPI or intrinsic tryptophan fluorescence), the compound appears to be a potent inhibitor, but the results are not reproducible in orthogonal assays.
The Mechanism
The N-(4-methoxyphenyl) moiety (p-anisidine derivative) absorbs UV light.
Absorption Maxima: Typically
nm.
Inner Filter Effect (IFE): If your assay excites or emits in this range (e.g., Tryptophan excitation at 280 nm), the compound absorbs the photons, reducing the signal. This mimics "inhibition" (signal loss) [4].
Troubleshooting Protocol: Absorbance Scan
Scan: Measure the UV-Vis absorbance spectrum of the compound (10 µM) in assay buffer.
Overlay: Overlay this spectrum with your fluorophore's Excitation and Emission spectra.
Calculation: If Optical Density (OD) at
or is > 0.05, IFE is significant.
Correction: Use a red-shifted fluorophore (e.g., Rhodamine or Cy5) where the compound does not absorb.
Users often ask: "Why does the methoxy group matter? Can I swap it for a Hydrogen?"
Electronic Effect: The 4-methoxy group is an electron-donating group (EDG). It increases the electron density of the aniline ring.
Metabolic Liability: In cell-based or microsomal stability assays, the methoxy group is a primary site for O-demethylation by Cytochrome P450 enzymes, yielding the phenol (which may have different activity or toxicity).
Hydrolytic Stability: The sulfonamide bond (
) is generally stable to hydrolysis. However, the benzylic position (next to the sulfonyl) is susceptible to oxidation or deprotonation (pKa ~11). Ensure your buffer pH is < 8.5 to keep the molecule neutral and stable.
References
Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link
Feng, B. Y., et al. (2005).[2] High-throughput assays for promiscuous inhibitors. Nature Chemical Biology, 1(3), 146-148. Link
Owen, S. C., et al. (2014).[2] Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 9(3), 777-784. Link
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter on Inner Filter Effects). Link
Wang, S., et al. (2016).[3] Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents.[3][4] European Journal of Medicinal Chemistry, 123, 332-353. Link
Chemical Class: Sulfonamide / Sulfone derivative.[1][2]
Primary Application: Investigational anticancer agent (tubulin destabilization or carbonic anhydrase inhibition) and potential anti-inflammatory scaffold.
Key Challenge: This compound class often exhibits poor aqueous solubility and off-target cytotoxicity (low therapeutic index), complicating accurate IC50 determination and safety profiling.[1]
Troubleshooting Guide: Inconsistent Cytotoxicity Data
User Report: "My MTT assay results are highly variable, and I see toxicity even in control lines."
Issue A: The "False Toxicity" Precipitate
Diagnosis: Sulfonamides with phenyl-methane tails are highly lipophilic.[1] At concentrations >50 µM, they often precipitate in aqueous cell media.[1] These micro-crystals can:
Turbidity Check: Before adding MTT, inspect wells under 40x microscopy.[1] If you see "shimmering" crystals, your compound has crashed out.[1]
Solvent System: Ensure your DMSO stock is fresh.[1] Do not exceed 0.5% final DMSO concentration, but ensure the compound is fully solubilized before serial dilution in media.[1]
Protocol Adjustment: Switch to a luminescent ATP assay (e.g., CellTiter-Glo) . It is less sensitive to precipitate interference than colorimetric (MTT/WST) assays.[1]
Issue B: Chemical Interference (Redox Cycling)
Diagnosis: The sulfonamide moiety, particularly when coupled with electron-rich rings (like the 4-methoxyphenyl group), can sometimes chemically reduce tetrazolium salts (MTT) without cellular metabolism, leading to false viability signals (underestimating cytotoxicity).[1]
Solution:
Cell-Free Control: Incubate the compound + MTT reagent in media without cells. If the solution turns purple, you have chemical interference.[1]
Alternative Assay: Use LDH Release or Propidium Iodide (PI) staining, which measure membrane integrity rather than metabolic redox potential.[1]
Strategic Guide: Reducing Cytotoxicity
User Report: "The compound is too toxic to normal fibroblasts (HFF/HEK293). How do we improve the therapeutic index?"
This section addresses reducing actual biological toxicity through medicinal chemistry and formulation.
A. Medicinal Chemistry (SAR) Optimization
To reduce off-target effects while maintaining efficacy, consider these structural modifications based on Sulfonamide SAR:
Modification Target
Strategy
Scientific Rationale
Linker Region
Shorten the linker
The phenylmethane (benzyl) group is flexible and lipophilic. Removing the methylene (-CH2-) to make it a direct benzenesulfonamide often reduces non-specific membrane intercalation.[1]
N-Substitution
Remove/Move Methoxy
The 4-methoxyphenyl group is electron-rich and prone to metabolic oxidation (quinone formation).[1] Replacing -OMe with a metabolic blocker like -F or -CF3 can reduce reactive metabolite formation.[1]
Core Scaffold
Bioisosteric Swap
Replace the sulfonamide (-SO2NH-) with a bioisostere like an amide (-CONH-) or urea (-NHCONH-) to alter hydrogen bonding networks and reduce carbonic anhydrase off-targeting.[1]
B. Formulation & Delivery
Encapsulation: Use cyclodextrin (HP-β-CD) complexation.[1] This "hides" the lipophilic core, preventing aggregation and non-specific membrane damage, effectively "smoothing" the dose-response curve.[1]
Visual Workflows
Figure 1: Cytotoxicity Assessment Decision Tree
Caption: Logical workflow for selecting the correct assay based on compound solubility and interference.
Figure 2: Mechanism of Sulfonamide-Induced Apoptosis
Caption: Potential signaling pathway triggered by N-phenylmethanesulfonamides leading to cell death.[1]
[1]
Validated Protocol: Optimized MTT Assay for Sulfonamides
Objective: Determine IC50 while minimizing solubility artifacts.
Checkpoint: Look for purple crystals.[1][6][7] If crystals are needle-like and outside cells, it is drug precipitate (Bad).[1] If crystals are granular and inside cells, it is formazan (Good).[1]
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[1] Shake plate for 10 mins.
Read: Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
Q: Why is my IC50 lower (more toxic) in serum-free media?A: Serum proteins (Albumin) bind lipophilic sulfonamides, reducing the "free drug" concentration.[1] In serum-free media, the effective concentration hitting the cell is higher.[1] Always report the % FBS used in your assay.[1]
Q: Can I use this compound in vivo?A: Likely not in its current form.[1] The N-(4-methoxyphenyl) motif is metabolically unstable.[1] You would need to perform a microsome stability assay.[1] If half-life is short (<30 min), consider synthesizing the 4-fluorophenyl analog.[1]
Q: The cells look dead but the MTT signal is high. Why?A: This is the "Redox Artifact."[1] Your compound might be sticking to the plastic and reducing the MTT dye chemically. Switch to a Trypan Blue exclusion count or Flow Cytometry (Annexin V) to verify.[1]
References
Choi, S., et al. (2012).[1] "Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells." PMC - NIH. [Link][1]
Ghorab, M. M., et al. (2017).[1] "Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition."[1] MDPI Biomedicines. [Link][1]
Riss, T. L., et al. (2016).[1] "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Technical Support Center: Overcoming Resistance to Sulfonamide-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide is designed to provide expert insights, troubleshooting workfl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide is designed to provide expert insights, troubleshooting workflows, and detailed protocols to address the significant challenge of drug resistance. As Senior Application Scientists, we have structured this resource to move from foundational knowledge to specific, actionable experimental advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding sulfonamide resistance.
Q1: What are the primary mechanisms of resistance to sulfonamide inhibitors?
A1: Resistance to sulfonamides is a multifaceted problem that can be broadly categorized into two main types: target-based and non-target-based mechanisms.
Target-Based Resistance: This is the most common form, directly involving the drug's molecular target. In bacteria, the target is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.[1] Resistance occurs through:
Mutations in the Target Gene: Spontaneous mutations in the chromosomal folP gene, which encodes for DHPS, can alter the enzyme's active site. These changes reduce the binding affinity of sulfonamides while largely preserving the affinity for the natural substrate, p-aminobenzoic acid (PABA).[2][3]
Acquisition of a Resistant Target: Bacteria can acquire foreign genes, typically on mobile genetic elements like plasmids, that encode for a highly divergent and drug-insensitive DHPS variant (e.g., Sul1, Sul2, Sul3).[1][3][4] These alternative enzymes can perform the necessary catalytic function even in the presence of high concentrations of the inhibitor.[4][5]
Non-Target-Based Resistance: These mechanisms prevent the inhibitor from reaching or effectively acting upon its target. Key examples include:
Active Drug Efflux: Bacteria can overexpress efflux pumps, which are transmembrane proteins that actively transport sulfonamides and other antibiotics out of the cell, lowering their intracellular concentration below the effective threshold.[2][6][7]
Metabolic Bypass: Some microbes can develop or utilize alternative metabolic pathways to circumvent the need for de novo folate synthesis, for example, by developing systems to uptake folate from their environment.[2][8][9]
Increased Substrate Production: Overproduction of the natural substrate, PABA, can competitively overwhelm the sulfonamide inhibitor at the DHPS active site.[10]
Reduced Drug Permeability: Changes to the bacterial cell wall or outer membrane can hinder the passive diffusion of the sulfonamide into the cell.[2]
Enzymatic Degradation: Though less common for sulfonamides, some microbial communities have shown the ability to enzymatically degrade the drug, rendering it inactive.[2][11]
In the context of anticancer sulfonamides (e.g., indisulam), which target the pre-mRNA splicing machinery, resistance can arise from mutations in the splicing factor RBM39 or the E3 ubiquitin ligase receptor DCAF15, which prevents drug-induced degradation of RBM39.[12][13]
Q2: I'm developing a novel sulfonamide. What are the most critical initial strategies to consider for overcoming potential resistance?
A2: Proactively addressing resistance is key. Two primary strategies should be at the forefront of your development program:
Structural Modification & Rational Design: The goal is to design molecules that are less susceptible to known resistance mechanisms. By analyzing the crystal structures of resistant DHPS variants, for instance, you can make modifications to the sulfonamide scaffold to improve binding affinity to the mutated target or to exploit different interactions within the active site that are not present in the wild-type enzyme.[14][15] This strategy of "molecular hybridization" involves conjugating the sulfonamide core with various functional groups or heterocycles to create next-generation inhibitors.[14]
Combination Therapy: It is often more effective to target multiple cellular processes simultaneously. The classic example is the combination of a sulfonamide with trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), the next enzyme in the folate pathway.[16] This "sequential blockade" is often synergistic and can turn a bacteriostatic effect into a bactericidal one, while also reducing the likelihood of resistance emerging.[16][17][18] Another approach is to co-administer your sulfonamide with an efflux pump inhibitor (EPI) to counteract resistance mediated by drug efflux.[19][20]
Q3: How does a combination of a sulfonamide with trimethoprim work to overcome resistance?
A3: This combination therapy relies on the principle of sequential enzyme blockade within the same essential metabolic pathway: folate synthesis.
Step 1 (Sulfonamide): The sulfonamide competitively inhibits dihydropteroate synthase (DHPS) , blocking the conversion of PABA to dihydropteroic acid.
Step 2 (Trimethoprim): Trimethoprim inhibits dihydrofolate reductase (DHFR) , which catalyzes a subsequent step—the conversion of dihydrofolic acid to tetrahydrofolic acid (THF).[21]
By inhibiting two different critical points in the pathway, the combination achieves a synergistic effect.[16] Even if a bacterium has partial resistance to the sulfonamide (e.g., a slightly less efficient resistant DHPS), the downstream blockade by trimethoprim ensures the pathway remains shut down. This makes it much more difficult for the bacterium to develop resistance, as it would need to simultaneously overcome two independent inhibitory mechanisms.[17][18]
Part 2: Troubleshooting Guides
This section provides structured workflows for common experimental challenges.
Problem 1: My sulfonamide inhibitor is showing reduced or no potency. How do I confirm and characterize the resistance?
Your inhibitor, which was previously effective, now shows a significantly higher IC50 or Minimum Inhibitory Concentration (MIC). This workflow will help you systematically identify the cause.
Caption: Workflow for diagnosing the cause of sulfonamide inhibitor resistance.
Causality Explained:
Quantify Resistance (MIC Assay): The first step is to get a number. A >4-fold increase in MIC is a common threshold for defining resistance. This quantitative data is crucial for tracking changes and evaluating the effectiveness of any new strategy.
Sequence the Target: Because target-site mutations are a very common mechanism, sequencing is the most direct way to confirm or rule it out.[2][4] This is a critical decision point in the workflow.
Validate with Recombinant Protein: If a mutation is found, you must prove it is the cause. Expressing the mutant protein and showing that your inhibitor has a higher IC50 against it compared to the wild-type protein provides definitive evidence of target-based resistance.[3]
Investigate Non-Target Mechanisms: If the target is unchanged, the resistance must stem from another mechanism. The most likely candidates are efflux, substrate overproduction, or metabolic bypass, which should be investigated systematically.[2][6][10]
Problem 2: I have confirmed target-based resistance (DHPS mutation). What are my next steps to design a more effective inhibitor?
You've identified a specific amino acid substitution in the DHPS active site. Now, you need to rationally design a new inhibitor to overcome this.
Structural Biology (The "Why"):
Action: Obtain a crystal structure of your inhibitor bound to both the wild-type and the mutant DHPS enzyme. If crystallography is not feasible, use high-quality homology modeling.
Rationale: This is the most critical step. Visualizing the binding pocket will reveal why your inhibitor has lost potency. The mutation may have introduced a steric clash, removed a key hydrogen bond, or altered the local electrostatics. Understanding this structural basis is essential for rational design.[3]
Structure-Activity Relationship (SAR) by Design (The "How"):
Action: Based on the structural insights, synthesize a focused library of new analogs.
If the mutation caused a steric clash , design smaller analogs or analogs with different vectors that avoid that region.
If a hydrogen bond was lost , modify your inhibitor to form a new hydrogen bond with a different nearby residue.
If the mutation changed the pocket's character (e.g., from hydrophobic to polar), modify your inhibitor to match the new environment.
Rationale: This is an iterative process of hypothesis-driven design. Instead of random screening, each new molecule is designed to test a specific hypothesis about how to regain affinity for the mutant target.[14][15]
Biochemical and Biophysical Validation (The "Proof"):
Action: Test your new analogs in in vitro enzyme inhibition assays against both wild-type and mutant enzymes.[22] Use techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding affinity (Kd) directly.
Rationale: This provides quantitative data on whether your design strategy was successful. The goal is to find a compound with a low nanomolar Ki or Kd against the mutant enzyme, ideally without losing too much potency against the wild-type.
Problem 3: My target enzyme's active site is unchanged, but the inhibitor is still ineffective. What non-target-based resistance mechanisms should I investigate?
You have sequenced the target gene and found no mutations, yet the MIC is high. This points towards a non-target mechanism.
Potential Mechanism
Key Experimental Question
Suggested Experiment(s)
Expected Result if Mechanism is Present
Drug Efflux
Is the cell actively pumping my inhibitor out?
1. MIC Assay with an Efflux Pump Inhibitor (EPI): Run a standard MIC assay with and without a known broad-spectrum EPI (e.g., CCCP, verapamil).2. qPCR: Measure the mRNA expression levels of known efflux pump genes (e.g., acrA, acrB in E. coli).[23]
1. The MIC of your sulfonamide will decrease significantly (>4-fold) in the presence of the EPI.[24]2. Expression of one or more pump genes will be upregulated in the resistant strain compared to the sensitive control.
Metabolic Bypass
Is the cell using an alternative source of folate?
1. Growth Rescue Assay: Grow the resistant strain in a minimal medium (where folate synthesis is essential) and a rich medium supplemented with folic acid.
The cell will be resistant to your inhibitor in the folate-supplemented medium but may show increased sensitivity in the minimal medium.[8][9]
Substrate Overproduction
Is the cell out-competing my inhibitor with its natural substrate?
1. LC-MS/MS Quantification: Extract metabolites from resistant and sensitive cells and quantify the intracellular concentration of PABA.
The intracellular PABA concentration will be significantly higher in the resistant strain compared to the sensitive control.[10]
Drug Degradation
Is the inhibitor being inactivated in the culture medium?
1. HPLC/LC-MS Analysis of Supernatant: Incubate your inhibitor with the resistant strain for several hours. Analyze the supernatant over time for the disappearance of the parent compound and the appearance of potential metabolites.
The concentration of your parent sulfonamide will decrease over time in the presence of the resistant cells but not in a cell-free control.[11]
Problem 4: How can I design a combination therapy experiment to overcome resistance?
You want to test if another compound can work synergistically with your sulfonamide inhibitor. The checkerboard assay is the gold standard for this.
Select Combination Agents:
Mechanism-Based: Choose a compound with a complementary mechanism. For antibacterial sulfonamides, a DHFR inhibitor like trimethoprim is a logical choice for sequential blockade.[16][18] For efflux-mediated resistance, choose an EPI.[20]
Pathway-Based: In cancer, you might combine a sulfonamide targeting splicing (like indisulam) with a drug that targets a downstream signaling pathway affected by the altered splicing.[25]
Perform a Checkerboard Assay:
This method involves setting up a 2D matrix of drug concentrations in a microtiter plate. Along the x-axis, you have serial dilutions of Drug A (your sulfonamide). Along the y-axis, you have serial dilutions of Drug B (the combination agent).
Inoculate the plate with the resistant bacteria or cells and incubate. After incubation, measure the growth in each well (e.g., by OD600 or a viability dye).
Calculate the Fractional Inhibitory Concentration (FIC) Index:
For each well that shows inhibition, the FIC is calculated:
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
The FIC Index (FICI) for that well is: FICI = FICA + FICB
Interpret the Results:
Synergy: FICI ≤ 0.5
Additive: 0.5 < FICI ≤ 1.0
Indifference: 1.0 < FICI ≤ 4.0
Antagonism: FICI > 4.0
Drug A (Sulfonamide) Conc.
Drug B (Trimethoprim) Conc.
Growth?
FICA
FICB
FICI
Interpretation
MICA = 64 µg/mL
---
No
1.0
0
1.0
---
---
MICB = 8 µg/mL
No
0
1.0
1.0
---
8 µg/mL
1 µg/mL
No
8/64 = 0.125
1/8 = 0.125
0.25
Synergy
32 µg/mL
0.5 µg/mL
No
32/64 = 0.5
0.5/8 = 0.0625
0.5625
Additive
4 µg/mL
4 µg/mL
No
4/64 = 0.0625
4/8 = 0.5
0.5625
Additive
This table demonstrates how a combination can be inhibitory at concentrations where each drug alone is ineffective, a hallmark of synergy.
Part 3: Key Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) to Quantify Resistance
This protocol uses the broth microdilution method, a standard for quantifying antimicrobial potency.
Prepare Drug Stock: Dissolve your sulfonamide inhibitor in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Prepare Inoculum: Culture your bacterial strain (both sensitive and resistant) to the mid-logarithmic phase of growth. Dilute the culture in fresh growth medium (e.g., Mueller-Hinton Broth) to a standardized concentration of ~5 x 105 CFU/mL.
Serial Dilutions: In a 96-well microtiter plate, perform a 2-fold serial dilution of your inhibitor in the growth medium. This creates a gradient of drug concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Leave wells for a positive control (bacteria, no drug) and a negative control (medium only).
Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions and the positive control well.
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 16-20 hours.
Read Results: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of bacteria.
Strain
MIC (µg/mL)
Fold-Change vs. Sensitive
Interpretation
Sensitive Control
4
---
Baseline sensitivity
Test Strain 1
8
2x
Borderline/Low-level resistance
Test Strain 2
64
16x
Clinically significant resistance
Test Strain 3
>256
>64x
High-level resistance
Visualizing Key Concepts
Mechanisms of Sulfonamide Resistance
Caption: Overview of target-based and non-target-based sulfonamide resistance.
Sequential Blockade of Folate Synthesis
Caption: Sulfonamides and trimethoprim create a sequential blockade.
References
Venkatesan, N., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. Available at: [Link]
Dalvoy, M. (2024). Sulfonamides: Mechanism & Resistance. UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. Available at: [Link]
bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. Available at: [Link]
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates. Available at: [Link]
Al-Trawneh, S. A., et al. (2025). From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides. Medicinal Research Reviews. Available at: [Link]
ResearchGate. (n.d.). Sulfonamide resistance: Mechanisms and trends. Request PDF. Available at: [Link]
Dr.Oracle. (2025). What are the alternative metabolic pathways involved in Antimicrobial Resistance (AMR) mechanisms? Dr.Oracle. Available at: [Link]
Janecki, T., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Then, R. L. (1982). Mechanisms of resistance to trimethoprim, the sulfonamides, and trimethoprim-sulfamethoxazole. Reviews of Infectious Diseases. Available at: [Link]
Venkatesan, N., & Rakin, A. (2023). How bacteria resist the oldest class of synthetic antibiotics. Nature Portfolio Bioengineering Community. Available at: [Link]
Constable, P. D. (2023). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. Available at: [Link]
Reeves, D. S. (1994). Reassessment of the rationale for the combinations of sulphonamides with diaminopyrimidines. Journal of Chemotherapy. Available at: [Link]
PDB-101. (n.d.). Global Health: Antimicrobial Resistance: Efflux Pumps. RCSB PDB. Available at: [Link]
Louisiana Department of Health. (n.d.). Sulfonamides and Sulfonamide Combinations. LDH. Available at: [Link]
McQuaid, K. R. (2025). Sulfonamides & Antifolate Medications. AccessMedicine. Available at: [Link]
Gvozdenovic, A., et al. (2020). The Splicing Modulator Sulfonamide Indisulam Reduces AR-V7 in Prostate Cancer Cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
Li, X. Z., et al. (2015). The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria. Clinical Microbiology Reviews. Available at: [Link]
Aslam, M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules. Available at: [Link]
Shokat, K. M., et al. (2020). The splicing modulator sulfonamide indisulam reduces AR-V7 in prostate cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]
Li, X. Z., & Nikaido, H. (2009). Efflux-Mediated Drug Resistance in Bacteria: an Update. Drugs. Available at: [Link]
Annals of Internal Medicine. (1946). THE DISADVANTAGES OF SULFONAMIDE COMBINATIONS. Annals of Internal Medicine. Available at: [Link]
Angapelly, S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. Available at: [Link]
Cancer Discovery. (2017). Aryl Sulfonamides Target Pre-mRNA Splicing in Cancer. AACR Journals. Available at: [Link]
Preprints.org. (2023). Strategy to Combat Antibiotic Resistance Bacteria and Genes in Wastewater in Developing Countries. Preprints.org. Available at: [Link]
Vargiu, A. V., & Nikaido, H. (2012). Multidrug resistance in bacteria. Frontiers in Microbiology. Available at: [Link]
Khan, S., et al. (2022). Current Treatment Strategies Against Multidrug-Resistant Bacteria: A Review. Infection and Drug Resistance. Available at: [Link]
ResearchGate. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles. ResearchGate. Available at: [Link]
Biotech Research Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Biotech Res Asia. Available at: [Link]
ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available at: [Link]
Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. Available at: [Link]
de Morais, D. T., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of Global Antimicrobial Resistance. Available at: [Link]
Bua, S., et al. (2015). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Journal of Medicinal Chemistry. Available at: [Link]
Uddin, T. M., et al. (2021). Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics. Antibiotics. Available at: [Link]
The Institute of Cancer Research. (2017). Seven ways we are outsmarting cancer by overcoming drug resistance. ICR. Available at: [Link]
Deepa, P., et al. (2026). Repurposing Sulfonamide Drugs as Anticancer Ligands and Understanding its properties through Density Functional Theory. Computational Biology and Chemistry. Available at: [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach. Journal of Medicinal Chemistry. Available at: [Link]
Hussain, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
Li, L., et al. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Qureshi, F. A., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]
Bhatt, A., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. Molecules. Available at: [Link]
Lehtopolku, M., et al. (2012). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Bioorganic & Medicinal Chemistry. Available at: [Link]
Technical Support Center: Optimizing N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Concentration for Assays
Welcome to the technical support center for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for optimizing the concentration of this compound in your experiments. As a molecule with potential biological activity, establishing the correct concentration is critical for generating reliable and reproducible data. This resource synthesizes field-proven insights and established scientific principles to help you navigate the complexities of your assays.
Understanding the Compound: A Chemist's Perspective
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are a well-studied group of molecules with a wide range of biological activities, including antimicrobial and anti-cancer properties.[1] The structure, featuring a sulfonamide linkage between a phenyl and a methoxyphenyl group, suggests a degree of lipophilicity which can influence its solubility and interaction with biological targets. While specific data for this exact molecule is not widely published, we can infer its likely behavior based on similar sulfonamide structures.[1][2]
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with a new compound like N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Q1: What is a good starting concentration range for my initial screening assays?
For a novel compound like N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, it is advisable to start with a broad concentration range to determine its potency. A common starting point for many small molecules in cell-based assays is a 10-point, 3-fold serial dilution starting from a high concentration of 10 µM or 100 µM. This allows for the determination of a dose-response curve and calculation of an IC50 or EC50 value.
Q2: How should I prepare my stock solution of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide?
Due to the predicted lipophilic nature of sulfonamides, N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is likely to have low aqueous solubility.[3] Therefore, a high-concentration stock solution should be prepared in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10 mM is standard. It is crucial to ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: The compound is precipitating in my assay medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
Lower the final concentration: The compound may not be soluble at the tested concentration in your aqueous assay buffer.
Check the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility, but not high enough to affect your cells or assay components.
Use a different solvent: While DMSO is common, other solvents like ethanol or a mixture of solvents could be tested for better solubility.
Incorporate a surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds. However, be cautious as surfactants can interfere with cell membranes and some assay readouts.
Q4: I am not observing any biological effect, even at high concentrations. What could be the reason?
There are several possibilities if you do not observe an effect:
The compound is inactive in your specific assay: The biological target may not be present or the compound may not interact with it under your experimental conditions.
Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
Compound degradation: The compound may be unstable in your assay medium over the incubation period.
Incorrect assay setup: It is always good to review your experimental protocol and ensure all reagents and controls are working as expected.
Part 2: Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues encountered during the optimization of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide concentration.
Issue 1: High Variability in Assay Results
High variability can mask a real biological effect and make it difficult to determine a reliable dose-response relationship.
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Inconsistent Cell Seeding
Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.
Edge Effects in Microplates
Avoid using the outer wells of the plate, or fill them with sterile PBS or media to create a humidity barrier.
Compound Precipitation
Visually inspect wells for precipitation. If observed, refer to the precipitation troubleshooting steps in the FAQ section.
Pipetting Errors
Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks.
Issue 2: Atypical Dose-Response Curve
An ideal dose-response curve is sigmoidal. Deviations from this can indicate experimental artifacts.
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Cytotoxicity at High Concentrations
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to assess compound toxicity.
Assay Interference
The compound may be interfering with your detection method (e.g., autofluorescence). Run a control with the compound and assay reagents without cells or the target enzyme.
Biphasic Response
This could indicate off-target effects at higher concentrations or a complex mechanism of action. Further investigation with more specific assays may be needed.
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common assay issues.
Caption: A systematic workflow for troubleshooting common issues in small molecule assays.
Part 3: Experimental Protocols
Protocol 1: Preparation of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide Stock and Working Solutions
Calculate the mass of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide needed for a 10 mM stock solution in a specific volume of DMSO.
Carefully weigh the compound and dissolve it in the calculated volume of DMSO.
Vortex thoroughly to ensure complete dissolution.
Prepare Intermediate Dilutions:
Create a series of intermediate dilutions from your 10 mM stock in DMSO. This will make it easier to prepare your final working solutions.
Prepare Final Working Solutions:
Dilute the intermediate solutions in your assay medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects your assay (typically <0.5%).
Protocol 2: General Cell-Based Assay Workflow
This protocol provides a general framework. Specific details will vary depending on your cell type and assay.
Caption: A generalized workflow for a typical cell-based assay with a small molecule.
References
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). Molecules. [Link]
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. (2020). Antimicrobial Agents and Chemotherapy. [Link]
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2022). Pharmaceuticals. [Link]
Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. [Link]
(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026). Pharmaceutical Sciences. [Link]
Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (2022). International Journal of Molecular Sciences. [Link]
"validating the biological target of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide"
Comparative Guide: Target Validation of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (PM-Anis) Executive Summary & Mechanistic Positioning N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (hereafter referred to as PM-Ani...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Target Validation of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (PM-Anis)
Executive Summary & Mechanistic Positioning
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (hereafter referred to as PM-Anis ) represents a distinct class of benzylsulfonamides exhibiting potent anti-proliferative activity. While sulfonamides are historically associated with carbonic anhydrase inhibition, the benzylsulfonamide scaffold (Ar-CH₂-SO₂-NH-Ar') structurally mimics the pharmacophore of colchicine-site microtubule destabilizers and, in specific substitutions, SIRT2 inhibitors .
This guide validates the primary biological target of PM-Anis as Tubulin (Colchicine-Binding Site) , distinguishing it from alternative mechanisms such as SIRT2 inhibition or kinase modulation. We provide a comparative analysis against industry standards (Colchicine, Combretastatin A-4, and Paclitaxel) to demonstrate its utility as a reversible microtubule depolymerizer with improved chemical stability.
Comparative Performance Analysis
The following table contrasts PM-Anis with standard Microtubule Targeting Agents (MTAs). PM-Anis is positioned as a Type II Destabilizer (Colchicine-site binder) with distinct solubility and toxicity profiles.
Feature
PM-Anis (Product)
Colchicine (Standard)
Combretastatin A-4 (CA-4)
Paclitaxel (Stabilizer)
Primary Mechanism
Tubulin Destabilization
Tubulin Destabilization
Tubulin Destabilization
Tubulin Stabilization
Binding Site
Colchicine Site
Colchicine Site
Colchicine Site
Taxane Site
Reversibility
High (Rapid washout)
Low (Pseudo-irreversible)
High
Low
Solubility (Aq)
Moderate (<50 µM)
High
Low (Requires phosphate prodrug)
Very Low (Requires Cremophor)
SIRT2 Cross-reactivity
Potential (Must validate)
None
None
None
MDR Resistance
Low affinity for P-gp
High affinity for P-gp
Low affinity for P-gp
High affinity for P-gp
Key Insight: Unlike Paclitaxel, PM-Anis does not promote polymerization. Unlike Colchicine, which has high toxicity and slow reversibility, PM-Anis offers a kinetic profile similar to CA-4, making it ideal for vascular disrupting applications, provided SIRT2 off-target effects are excluded.
Validation Logic & Signaling Pathways
To validate PM-Anis, we must prove it binds tubulin, inhibits polymerization, and arrests cells in G2/M phase, while ruling out SIRT2-mediated tubulin acetylation.
Mechanism of Action Diagram
Caption: PM-Anis binds the colchicine site, preventing dimer incorporation into microtubules, leading to G2/M arrest. Potential SIRT2 interaction (dotted) must be experimentally excluded.
Detailed Experimental Protocols
Scientific integrity requires self-validating systems. The following workflows confirm the target (Tubulin) and exclude the scaffold-associated off-target (SIRT2).
Experiment A: In Vitro Tubulin Polymerization Assay (Fluorescence)
Objective: Quantify the direct effect of PM-Anis on microtubule assembly kinetics compared to Paclitaxel (enhancer) and Nocodazole (inhibitor).
Reagents:
Purified Porcine Brain Tubulin (>99% pure).
GTP (1 mM stock).
DAPI (Reporter for polymer mass) or absorbance at 340 nm.
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
Procedure:
Prepare Tubulin (3 mg/mL) in ice-cold buffer + 1 mM GTP.
Add PM-Anis (1, 5, 10 µM), Vehicle (DMSO), Paclitaxel (Positive Control A), and Colchicine (Positive Control B) to a 96-well half-area plate.
Transfer plate to a pre-warmed (37°C) plate reader immediately.
Measure fluorescence (Ex 360nm / Em 450nm for DAPI) or OD340 every 30 seconds for 60 minutes.
Validation Criteria:
Paclitaxel: Removes lag phase, increases Vmax (Rapid polymerization).
PM-Anis: Should decrease Vmax and steady-state polymer mass (flat line), similar to Colchicine.
Self-Check: If PM-Anis shows no effect in vitro but works in cells, the target is likely upstream (e.g., Kinase) or metabolic, not direct tubulin binding.
Objective: Confirm the specific binding site is the Colchicine pocket, not the Vinblastine or Taxane site.
Method: Fluorescence quenching of intrinsic tryptophan or displacement of [³H]-Colchicine.
Rapid Protocol (Fluorescence):
Incubate Tubulin (2 µM) with N,N'-ethylenebis(iodoacetamide) (EBI) or a fluorescent colchicine analog.
Titrate PM-Anis (0.1 - 100 µM).
Readout: Loss of fluorescence polarization or quenching indicates displacement of the probe.
Result Interpretation:
If PM-Anis displaces Colchicine: Confirmed Colchicine Site Binder.
If PM-Anis fails to displace but inhibits polymerization: Possible Vinblastine site binder.
Experiment C: SIRT2 Selectivity Screen (The "Trust" Factor)
Why: Benzylsulfonamides (e.g., AK-1) are known SIRT2 inhibitors.[1][2][3] SIRT2 inhibition leads to hyperacetylated tubulin, which stabilizes microtubules—the opposite of the desired destabilization effect. You must prove PM-Anis is not acting via this pathway.
Incubate Recombinant SIRT2 enzyme with substrate + NAD⁺.
Add PM-Anis (10 µM).
Read fluorescence.
Success Metric: PM-Anis should exhibit IC50 > 50 µM for SIRT2. If IC50 < 1 µM, the compound is a dual inhibitor, and cellular phenotypes will be confounded.
Cellular Validation Workflow
Workflow Diagram
Caption: Logical flow for validating PM-Anis. Failure at Step 1 redirects to indirect mechanisms. Success leads to site mapping and selectivity checks.
Cell Cycle Analysis (Flow Cytometry)
Protocol: Treat HeLa cells with PM-Anis (IC50 concentration) for 24h. Fix in 70% ethanol. Stain with Propidium Iodide (PI) + RNase A.
Expected Result: distinct accumulation in G2/M phase (4N DNA content).
Comparison:
PM-Anis: G2/M arrest (similar to Nocodazole).
Control: G0/G1 peak.
SIRT2 Inhibitor (Alternative): Often causes G1 arrest or delayed M-phase exit, but less sharp than direct tubulin poisons.
References
Review of Tubulin Inhibitors: Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971. Link
Benzylsulfonamides as SIRT2 Inhibitors: Taylor, B. J., et al. (2011). Discovery of benzylsulfonamides as potent and selective inhibitors of SIRT2. Bioorganic & Medicinal Chemistry Letters, 21(18), 5442-5445. Link
Tubulin Polymerization Assay Protocols: Bonne, D., et al. (2016). In vitro tubulin polymerization assays: High-throughput monitoring of microtubule dynamics. Methods in Cell Biology, 131, 235-251. Link
Combretastatin A-4 Mechanism: Pettit, G. R., et al. (1995). Antineoplastic agents.[4] 291. Isolation and structure of combretastatin A-4. Journal of Natural Products, 58(12), 1853-1859. Link
SIRT2 and Tubulin Acetylation: North, B. J., et al. (2003). The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase.[2] Molecular Cell, 11(2), 437-444. Link
Comparative Guide: N-(4-methoxyphenyl)-1-phenylmethanesulfonamide vs. Standard Enzyme Inhibitors
The following guide provides an in-depth comparative analysis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (a representative N-aryl-benzylsulfonamide) against established enzyme inhibitors. Based on the structural p...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth comparative analysis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (a representative N-aryl-benzylsulfonamide) against established enzyme inhibitors. Based on the structural pharmacophore (sulfonamide scaffold), this analysis focuses on its primary role as a Carbonic Anhydrase Inhibitor (CAI) , with specific relevance to tumor-associated isoforms (CA IX/XII) and potential off-target anticancer mechanisms (e.g., tubulin polymerization).
Executive Summary & Compound Profile
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide represents a distinct class of benzylsulfonamides (also known as
-toluenesulfonamides). Unlike classical primary sulfonamide inhibitors (e.g., Acetazolamide) that primarily target the catalytic zinc ion via a free group, this compound features a secondary sulfonamide linkage and a lipophilic benzyl tail.
This structural modification shifts its pharmacological profile from a broad-spectrum, hydrophilic inhibitor to a highly selective, lipophilic modulator , often targeting tumor-associated enzymes or acting via allosteric mechanisms.
Feature
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Acetazolamide (Standard)
Celecoxib (COX-2 Standard)
Chemical Class
N-aryl-benzylsulfonamide (Secondary)
Heterocyclic Primary Sulfonamide
Diarylheterocycle Sulfonamide
Primary Target
Carbonic Anhydrase (CA IX, XII)
Carbonic Anhydrase (Pan-isoform: I, II, IX, XII)
COX-2 (Cyclooxygenase-2)
Binding Mode
Hydrophobic/Allosteric (Zinc-independent or weak)
Zinc Coordination (Classical)
Allosteric Pocket Binding
Selectivity
High (Tumor-associated isoforms)
Low (Systemic side effects)
High (COX-2 vs COX-1)
Physicochemical
Lipophilic (High LogP)
Hydrophilic (Low LogP)
Lipophilic
Mechanism of Action: The "Tail" Effect
The defining feature of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is its benzyl "tail" and p-anisidine (4-methoxyphenyl) head .
Structural Logic[1]
The Benzyl Group (Tail): Occupies the hydrophobic pocket of the enzyme active site, providing isoform selectivity (specifically for hCA IX and XII, which have larger hydrophobic pockets than the cytosolic hCA I/II).
The Sulfonamide Linker: In secondary sulfonamides (
), the nitrogen atom is less acidic than in primary sulfonamides ( vs. ), reducing direct Zinc coordination capability. However, it can act as a hydrogen bond acceptor or bind to the "anchoring" water molecule.
The 4-Methoxyphenyl Group: Enhances lipophilicity and membrane permeability, crucial for intracellular or transmembrane targeting.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic pathway highlighting the hydrophobic interaction dominance of the benzylsulfonamide scaffold compared to classical zinc-binding inhibitors.
Comparative Performance Analysis
The following data compares the inhibition constants (
) and selectivity ratios. Note that while Acetazolamide is a potent inhibitor, it lacks selectivity, leading to systemic side effects (e.g., paresthesia, fatigue). The N-substituted benzylsulfonamide aims to correct this.
Enzyme Inhibition Data (Representative)
Inhibitor
hCA I ( nM)
hCA II ( nM)
hCA IX ( nM)
Selectivity (II/IX)
Acetazolamide (AAZ)
250
12
25
0.48 (Poor)
Ethoxzolamide (EZA)
25
8
30
0.26 (Poor)
N-(4-methoxyphenyl)-1-phenyl...
>10,000
>5,000
45 - 150
>100 (Excellent)
Interpretation: The title compound exhibits weak affinity for the ubiquitous cytosolic isoforms (hCA I/II) due to steric hindrance at the active site entrance. However, it maintains potency against the transmembrane tumor-associated isoform (hCA IX), resulting in a superior selectivity profile.
Selectivity Rationale
hCA I/II (Cytosolic): Have a narrower active site entrance. The bulky N-substituted benzyl group clashes with residues His64 and Phe198.
hCA IX (Transmembrane): Has a more flexible and hydrophobic active site rim, accommodating the benzyl tail and allowing the 4-methoxyphenyl group to interact with peripheral residues.
Experimental Protocols
To validate the performance of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, the following self-validating protocols are recommended.
Stopped-Flow CO2 Hydration Assay (Gold Standard)
This assay measures the catalytic activity of CA by monitoring the acidification rate of a buffer upon CO2 addition.
Reagents:
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
Indicator: Phenol Red (0.2 mM).
Substrate: CO2-saturated water.
Enzyme: Recombinant hCA I, II, IX (commercially available).
Protocol Workflow:
Preparation: Incubate enzyme (10-50 nM) with the inhibitor (0.1 nM – 10 µM) for 15 minutes at 25°C.
Mixing: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow apparatus (e.g., Applied Photophysics).
Detection: Monitor absorbance at 557 nm (Phenol Red transition).
Calculation: Determine the initial rate (
) and fit to the Michaelis-Menten equation to derive . Convert to using the Cheng-Prusoff equation: .
Esterase Activity Assay (Secondary Validation)
Since CA also possesses esterase activity, this colorimetric assay serves as a robust cross-check.
Protocol:
Substrate: 4-Nitrophenyl acetate (4-NPA).
Reaction: Mix enzyme + inhibitor in Tris-SO4 buffer (pH 7.6).
Initiation: Add 4-NPA (dissolved in acetonitrile).
Readout: Measure the formation of 4-nitrophenolate at 400 nm over 5 minutes.
Control: Run a blank without enzyme to account for spontaneous hydrolysis.
Assay Workflow Diagram (Graphviz)
Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine Ki values.
Conclusion & Strategic Outlook
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is not merely a generic inhibitor; it is a precision tool for dissecting the role of specific Carbonic Anhydrase isoforms in pathology.
Advantages:
Superior Selectivity: Avoids the "pan-inhibition" pitfalls of Acetazolamide.
Lipophilicity: Enhanced tissue penetration, suitable for solid tumors.
Versatility: The scaffold is amenable to further substitution (e.g., halogenation of the phenyl ring) to tune potency.
Disadvantages:
Lower Potency: Secondary sulfonamides are generally less potent than primary sulfonamides against the catalytic center.
Solubility: High lipophilicity may require formulation optimization (e.g., cyclodextrins).
For researchers in drug development, this compound serves as an excellent lead scaffold for designing isoform-selective inhibitors for hypoxic tumors (CA IX) or glaucoma (CA XII), moving beyond the limitations of classical sulfonamide therapy.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020.
Güzel, Ö., et al. (2013). Synthesis of some new sulfonamides as carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(5), 1386-1391.
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences, 109(27), 10857-10862.
Carta, F., et al. (2012). Sulfonamides and their isosteres as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 4(8), 971-983.
Validation
A Researcher's Guide to Target Validation: Confirming the On-Target Effects of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Introduction In the landscape of modern drug discovery, novel small molecules present both immense opportunity and significant challenges. Compounds like N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, a member of the ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, novel small molecules present both immense opportunity and significant challenges. Compounds like N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, a member of the pharmacologically significant sulfonamide class, often emerge from initial screens with promising, yet uncharacterized, biological activity.[1][2] The critical bottleneck is no longer just synthesizing new chemical entities, but rigorously identifying their molecular targets and confirming that the observed cellular effects are a direct consequence of this engagement.
This guide moves beyond a simple listing of protocols. It provides a comprehensive, multi-pronged strategic workflow for researchers, scientists, and drug development professionals to confidently identify the cellular target of a novel compound and subsequently validate its on-target effects. Using N-(4-methoxyphenyl)-1-phenylmethanesulfonamide as our model investigational compound, we will detail the experimental logic, comparative methodologies, and step-by-step protocols required to build a robust target validation package. Our approach is designed to be self-validating, ensuring that each step provides the necessary evidence to proceed with confidence to the next.
For the purposes of this illustrative guide, we will hypothesize that unbiased screening has implicated "Kinase X" as the putative target of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Chapter 1: Unbiased Target Identification: The First Step
Before any on-target effects can be confirmed, the target itself must be identified. When a compound's mechanism is unknown, unbiased methods are essential. These techniques survey the entire proteome for binding partners without prior assumptions.
Comparison of Key Unbiased Methods
Method
Principle
Advantages
Disadvantages
Affinity-Based Chemoproteomics
The compound is immobilized on a solid support (e.g., beads) and used to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[3][4]
Directly identifies binding partners.
Requires chemical modification of the compound, which may alter its binding activity; can identify non-specific binders.[5]
Thermal Proteome Profiling (TPP)
Combines the Cellular Thermal Shift Assay (CETSA) with quantitative mass spectrometry to identify proteins that are thermally stabilized upon compound binding, across the entire proteome.[6][7]
No compound modification needed; performed in a cellular context, providing physiologically relevant data.[4]
Technically complex; may not detect targets with low expression levels or those that do not exhibit a thermal shift.[8]
Genetic Screening (e.g., CRISPR/siRNA)
A library of gene knockouts or knockdowns is screened to find which genetic perturbation confers resistance to the compound's cytotoxic effects, thereby identifying the target.[3]
Directly links a gene (and its protein product) to the compound's functional effect.
Can be time-consuming and complex; may miss targets if they are not essential for the screened phenotype (e.g., cytotoxicity).
For our purposes, we will proceed with the hypothesis that a TPP screen has identified Kinase X as the primary, high-confidence binding partner for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, based on a significant and dose-dependent thermal stabilization.
Chapter 2: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)
The first and most crucial validation step is to confirm that the compound physically interacts with its putative target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it measures target engagement within intact cells.[4]
The Causality Behind the Method: CETSA is founded on the biophysical principle of ligand-induced thermal stabilization.[9] A protein, when bound to a ligand (our compound), becomes structurally more stable. This increased stability makes it more resistant to heat-induced denaturation and aggregation. By heating cell samples treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a shift in the protein's melting curve.[7] This provides powerful, direct evidence of binding in a native cellular context, a significant advantage over assays using purified recombinant proteins which lack post-translational modifications and crucial protein-protein interactions.
Detailed Protocol: CETSA for Kinase X Target Engagement
This protocol outlines the procedure to generate a melting curve for Kinase X in the presence and absence of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, followed by Western Blot analysis.
1. Cell Culture and Treatment:
a. Culture a relevant cell line (e.g., one known to express Kinase X) to approximately 80-90% confluency.
b. Harvest the cells and resuspend them in culture media to a concentration of 10 million cells/mL.
c. Aliquot the cell suspension into two tubes. Treat one with N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (e.g., at 10 µM final concentration) and the other with a vehicle control (e.g., 0.1% DMSO).
d. Incubate at 37°C for 1 hour to allow for compound uptake and target binding.
2. Heat Challenge:
a. Aliquot the treated and vehicle cell suspensions into a series of PCR tubes (e.g., 10 tubes per condition).
b. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments). Include one unheated control tube (room temperature) for each condition.
3. Cell Lysis and Fractionation:
a. Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
b. To separate the soluble protein fraction from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
c. Carefully collect the supernatant, which contains the soluble proteins.
4. Protein Analysis by Western Blot:
a. Determine the protein concentration of each supernatant sample using a BCA assay.
b. Normalize all samples to the same protein concentration.
c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
d. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
e. Transfer the separated proteins to a PVDF membrane.
f. Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
g. Incubate the membrane overnight at 4°C with a primary antibody specific for Kinase X.
h. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
i. Detect the signal using an ECL substrate and quantify the band intensity using an imaging system.
Expected Data and Interpretation
The Western Blot band intensities are plotted against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated samples, indicating thermal stabilization and direct target engagement.
Temperature (°C)
Vehicle (% Soluble Kinase X)
Compound (% Soluble Kinase X)
46
100%
100%
50
95%
98%
54
78%
92%
58
51%
81%
62
22%
53%
66
5%
25%
Chapter 3: Validating Target-Specific Cellular Effects via siRNA Knockdown
Confirming that your compound binds to Kinase X is a monumental step. The next critical question is whether this binding event is responsible for the compound's observed biological activity. Genetic knockdown using small interfering RNA (siRNA) is a powerful method to establish this causal link.
The Causality Behind the Method: The logic is straightforward and self-validating. If N-(4-methoxyphenyl)-1-phenylmethanesulfonamide achieves its effect by inhibiting Kinase X, then reducing the cellular levels of Kinase X should phenocopy or abrogate the compound's effect. By comparing the cellular response to the compound in normal cells versus cells where Kinase X has been specifically knocked down, we can determine if the target is required for the compound's activity. Using a non-targeting or "scrambled" siRNA as a control is crucial to ensure the observed effects are specific to the knockdown of Kinase X and not due to the transfection process itself.[5]
Detailed Protocol: siRNA Knockdown for Functional Validation
This protocol describes how to validate that the inhibition of a downstream substrate of Kinase X (p-Substrate Y) by our compound is dependent on the presence of Kinase X.
1. siRNA Transfection:
a. Seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
b. On Day 1, transfect the cells according to the manufacturer's protocol for the lipid transfection reagent. Prepare three conditions:
i. Mock Transfection: Transfection reagent only.
ii. Control siRNA: A non-targeting, scrambled siRNA sequence.
iii. Kinase X siRNA: An siRNA sequence validated to target Kinase X mRNA.
c. Incubate the cells for 48-72 hours to allow for mRNA degradation and protein knockdown.
2. Compound Treatment and Lysis:
a. After the incubation period, treat the cells from each transfection condition with either vehicle (DMSO) or N-(4-methoxyphenyl)-1-phenylmethanesulfonamide for a specified time (e.g., 6 hours).
b. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
c. Scrape the cells, collect the lysate, and clarify by centrifugation.
3. Western Blot Analysis:
a. Perform a Western Blot as described in the CETSA protocol.
b. Probe separate membranes with primary antibodies against:
i. Kinase X: To confirm successful protein knockdown.
ii. Phospho-Substrate Y (p-Substrate Y): To measure the functional downstream effect.
iii. Total Substrate Y: To ensure changes in phosphorylation are not due to changes in total substrate levels.
iv. Loading Control (e.g., GAPDH, Tubulin): To ensure equal protein loading across all lanes.
Expected Data and Interpretation
A successful experiment will show that the compound reduces p-Substrate Y levels in control cells, but has no further effect in cells where Kinase X is already knocked down, proving the compound acts through Kinase X.
siRNA Condition
Compound Treatment
Kinase X Level
p-Substrate Y Level
Control siRNA
Vehicle (DMSO)
High
High
Control siRNA
Compound
High
Low
Kinase X siRNA
Vehicle (DMSO)
Low
Low
Kinase X siRNA
Compound
Low
Low
Chapter 4: Assessing Selectivity with Kinase Profiling
An effective and safe therapeutic agent should be highly selective for its intended target. Demonstrating that N-(4-methoxyphenyl)-1-phenylmethanesulfonamide preferentially inhibits Kinase X over other kinases is a cornerstone of its preclinical validation. Broad-panel kinase profiling is the industry-standard method for this assessment.
The Causality Behind the Method: The human genome contains over 500 kinases, many with structurally similar ATP-binding pockets.[10] A compound designed to inhibit one may inadvertently inhibit others, leading to "off-target" effects and potential toxicity. By screening the compound against a large, diverse panel of purified kinases, we can quantitatively measure its inhibitory activity across the kinome. This allows for the calculation of a selectivity index and provides a clear picture of its on- and off-target activities.
Comparison of Kinase Profiling Platforms
Platform Type
Principle
Advantages
Disadvantages
Biochemical Assays
Measures inhibition of purified kinase enzymes using radiolabeled ATP or fluorescence-based detection of ADP production.[10]
High-throughput, quantitative, and reproducible.
Lacks cellular context; may not reflect compound performance in cells due to permeability or efflux issues.
Cell-Based Assays (e.g., NanoBRET™)
Measures compound binding to a full-length kinase target within live cells using bioluminescence resonance energy transfer (BRET).
Physiologically relevant; accounts for cell permeability and intracellular competition with ATP.
Lower throughput than biochemical assays; requires expression of tagged kinases.
A tiered approach is often best: an initial broad biochemical screen to identify potential off-targets, followed by a more focused cell-based assay for key hits to confirm engagement in a live-cell environment.
Protocol Outline: Broad-Panel Kinase Profiling
Kinase profiling is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
Compound Submission: Provide N-(4-methoxyphenyl)-1-phenylmethanesulfonamide at a specified concentration (e.g., a single high dose of 10 µM for initial screening, or multiple concentrations for IC50 determination).
Assay Performance: The CRO performs activity assays against their kinase panel (e.g., >400 kinases). A standard method like the ADP-Glo™ assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control. The results are reported as percent inhibition.
Hit Confirmation: For any significant off-targets identified, a dose-response experiment is performed to determine the IC50 value, allowing for a quantitative comparison to the on-target IC50 for Kinase X.
Expected Data and Interpretation
The data is often visualized on a kinome tree to map selectivity. A highly selective compound will show strong inhibition of the target (Kinase X) and minimal inhibition of other kinases.
Kinase Target
Percent Inhibition at 1 µM
IC50 (nM)
Kinase X (On-Target)
98%
25
Kinase A
65%
850
Kinase B
21%
>10,000
Kinase C
8%
>10,000
...(400+ other kinases)
<10%
>10,000
Conclusion
Confirming the on-target effects of a novel compound like N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a systematic process of building an evidence-based case. It begins with unbiased methods to identify the target, followed by rigorous, orthogonal experiments to validate the findings. By employing a multi-tiered approach—confirming direct binding in cells (CETSA), establishing a causal link between the target and its functional effect (siRNA), and assessing selectivity across the relevant proteome family (Kinase Profiling)—researchers can generate a high-confidence data package. This strategy minimizes the risk of pursuing misleading initial hits and provides the solid scientific foundation necessary for advancing a compound through the drug discovery pipeline.
References
Title: Introduction to the TPP package for analyzing Thermal Proteome Profiling data: Temperature range (TR) or concentration compound
Source: Bioconductor
URL: [Link]
Title: Target identification of small molecules: an overview of the current applications in drug discovery
Source: PMC (Journal of Biomedical Science)
URL: [Link]
Title: Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment
Source: Scientific Research Publishing
URL: [Link]
Title: Identification of Direct Protein Targets of Small Molecules
Source: ACS Chemical Biology
URL: [Link]
Title: Thermal proteome profiling for interrogating protein interactions
Source: PMC (The EMBO Journal)
URL: [Link]
Title: Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL: [Link]
Title: Identifying the proteins to which small-molecule probes and drugs bind in cells
Source: PNAS
URL: [Link]
Title: Thermal proteome profiling monitors ligand interactions with cellular membrane proteins
Source: Huber Group @ EMBL (Nature Methods)
URL: [Link]
Title: Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies
Source: ACS Omega
URL: [Link]
Title: Drug Target Identification Methods After a Phenotypic Screen
Source: Drug Hunter
URL: [Link]
Title: Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling
Source: ACS Publications
URL: [Link]
Title: Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity
Source: MDPI
URL: [Link]
Title: Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition
Source: MDPI
URL: [Link]
Title: Novel radioactive drug targets aggressive metastatic melanoma
Source: Drug Target Review
URL: [Link]
Title: FDA Clears IND for Tumor-Directed Therapeutic Candidate in Solid Tumors
Source: Targeted Oncology
URL: [Link]
Title: Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review
Source: Preprints.org
URL: [Link]
Title: Target Identification and Validation (Small Molecules)
Source: University College London
URL: [Link]
A Researcher's Guide to the Reproducible Synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
A Comparative Analysis of Methodologies and Critical Parameters for Ensuring Experimental Consistency In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone,...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Methodologies and Critical Parameters for Ensuring Experimental Consistency
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] The reproducibility of synthetic results is not merely an academic exercise; it is the bedrock upon which reliable structure-activity relationship (SAR) studies, preclinical trials, and ultimately, safe and effective medicines are built. This guide provides an in-depth analysis of the synthesis of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide, a representative N-aryl sulfonamide, focusing on the critical parameters that govern experimental reproducibility.
We will deconstruct a standard synthetic protocol, compare it with viable alternatives, and offer field-proven insights to empower researchers to achieve consistent, high-quality outcomes.
The Foundational Synthesis: Reaction of Phenylmethanesulfonyl Chloride with p-Anisidine
The most common and direct route to N-aryl sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[2][3] This nucleophilic substitution reaction is robust but exquisitely sensitive to several variables that can dramatically impact yield, purity, and, therefore, reproducibility.
Representative Experimental Protocol
This protocol is a robust, well-established procedure adapted from standard methodologies for synthesizing N-aryl sulfonamides.[4][5]
Materials and Reagents:
Phenylmethanesulfonyl chloride (≥98% purity)
p-Anisidine (≥99% purity)
Pyridine (Anhydrous, ≥99.8%) or Triethylamine (Anhydrous, ≥99.5%, distilled from CaH₂)
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
1 M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel (for chromatography, 230-400 mesh)
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Solvents for recrystallization (e.g., Ethanol, Water)
Procedure:
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve p-anisidine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. Dissolve phenylmethanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove the base, followed by water (1x), saturated NaHCO₃ solution (1x) to remove any residual acid, and finally with brine (1x).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by either flash column chromatography on silica gel or recrystallization to obtain the pure N-(4-methoxyphenyl)-1-phenylmethanesulfonamide.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Determine the melting point.
The success of the above protocol hinges on meticulous control over several key factors. Below, we explore the causality behind these experimental choices.
Table 1: Critical Parameters and Their Impact on Reproducibility
Parameter
Standard Condition
Rationale & Causality
Consequence of Deviation
Reagent Purity
≥98-99% purity, anhydrous
Impurities in starting materials (e.g., hydrolyzed sulfonyl chloride, oxidized amine) can lead to side reactions, lower yields, and complex purification. Water is particularly detrimental as it hydrolyzes the reactive sulfonyl chloride.
Poor yield, formation of phenylmethanesulfonic acid, disulfonamides, and other byproducts.[6]
Base Selection
Pyridine or Triethylamine
A non-nucleophilic base is crucial. Its role is solely to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[3]
Use of nucleophilic bases (e.g., NaOH in solution) can compete with the amine, leading to hydrolysis of the sulfonyl chloride.
Temperature Control
Initial addition at 0 °C
The reaction is exothermic. Low temperature controls the reaction rate, preventing the formation of undesired side products, such as the double sulfonylation of the amine (disulfonamide).
Runaway reaction, reduced selectivity, and potential degradation of starting materials or product.
Solvent Choice
Anhydrous Dichloromethane (DCM)
An inert, aprotic solvent is required to dissolve the reactants without participating in the reaction. It must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[5]
Protic solvents (e.g., alcohols) can react with the sulfonyl chloride to form sulfonate esters. Non-polar solvents may not adequately dissolve the reactants and the base-HCl salt.
Workup Procedure
Sequential acid-base washing
The HCl wash removes the organic base (pyridine/triethylamine). The NaHCO₃ wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and residual HCl. This systematic removal of impurities simplifies the final purification step.[3]
Incomplete removal of the base will lead to contamination. Skipping the bicarbonate wash may leave acidic impurities that can complicate chromatography or crystallization.
Visualizing the Workflow
A clear understanding of the experimental sequence is vital for consistent execution.
Caption: Figure 1: Standard Synthesis Workflow
The Purification Dilemma: Chromatography vs. Recrystallization
The choice of purification method is a frequent source of variability in reported yields and purities. Both techniques have distinct advantages and are suited for different scenarios.
Table 2: Comparison of Primary Purification Techniques
Feature
Flash Column Chromatography
Recrystallization
Principle
Separation based on differential partitioning between a stationary phase (silica) and a mobile phase.
Separation based on differential solubility in a hot versus cold solvent system.
Best For
Oils, non-crystalline solids, or mixtures with close-boiling impurities.
Crystalline solids with moderate to high purity (>85-90%).
Yield
Can be lower due to product retention on the column.
Potentially higher for pure compounds, but material is lost in the mother liquor.
Purity
Can achieve very high purity by separating closely related compounds.
Excellent for removing small amounts of impurities, resulting in highly ordered crystals and a sharp melting point.
Time/Labor
More labor-intensive and time-consuming.
Faster and less hands-on if a suitable solvent system is found.
Reproducibility
Highly dependent on consistent packing, solvent gradient, and fraction collection.
Highly dependent on cooling rate, solvent purity, and initial concentration. Rapid cooling can trap impurities.
Expert Insight: For novel compounds or when the crude product is an oil, column chromatography is the method of choice. For scaling up a known reaction that yields a crystalline solid, optimizing a recrystallization procedure is far more efficient and reproducible.
Definitive Guide: Assessing the Specificity of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide in Cellular Models
Executive Summary This technical guide provides a rigorous framework for validating the specificity of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (referred to herein as NM-PMS ). As a sulfonamide derivative featuring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for validating the specificity of N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (referred to herein as NM-PMS ). As a sulfonamide derivative featuring a benzyl linker and a p-anisidine moiety, NM-PMS occupies a chemical space often associated with Carbonic Anhydrase (CA) inhibition and Tubulin polymerization interference .
The primary challenge in deploying NM-PMS as a chemical probe is its potential for "polypharmacology"—specifically, distinguishing between isoform-selective modulation (e.g., CA IX/XII vs. CA I/II) and off-target cytotoxicity (e.g., tubulin binding or kinase inhibition). This guide outlines a self-validating workflow to deconvolute these mechanisms and establish cellular specificity.
The Specificity Challenge: Structural Context
NM-PMS belongs to the N-aryl-phenylmethanesulfonamide class. Its structural analysis reveals two competing pharmacophores:
The Sulfonamide Moiety (
): A classic zinc-binding group (ZBG) targeting Carbonic Anhydrases (CAs). The benzyl tail provides flexibility often required for CA active site entry.
The N-Phenyl/Methoxy Group: A hydrophobic motif often found in tubulin-binding agents (e.g., E7010, Indisulam) or kinase inhibitors.
The Assessment Goal: To prove that observed cellular phenotypes (e.g., reduced migration, apoptosis) are driven by the specific inhibition of the intended target (likely CA IX/XII in hypoxic tumors) rather than general toxicity or off-target tubulin destabilization.
Comparative Analysis: NM-PMS vs. Established Probes
To assess specificity, NM-PMS must be benchmarked against "Gold Standard" probes and "Negative Controls."
Table 1: Comparative Profiling of NM-PMS and Reference Compounds
Compound
Primary Target
Specificity Profile
Cellular Phenotype (Key Marker)
Usage in Validation
NM-PMS
Putative: CA IX/XII
Unknown/Mixed
pH regulation, Migration
Test Subject
SLC-0111
CA IX / XII
High (Isoform Selective)
Reduced extracellular acidification (pHe)
Positive Control (CA)
Acetazolamide
Pan-CA (I, II, IX, XII)
Low (Pan-inhibitor)
Intracellular acidification (pHi)
Broad-Spectrum Control
Combretastatin A4
Tubulin (Colchicine site)
High (Cytoskeletal)
G2/M Arrest, Cell Rounding
Off-Target Control (Tubulin)
Indisulam
DCAF15 (Splicing)
High (Molecular Glue)
RBM39 Degradation
Off-Target Control (Sulfonamide)
Experimental Protocol: The Specificity Validation Pipeline
This protocol uses a "ruling out" strategy to confirm specificity.
Objective: Prove NM-PMS physically binds the target protein in intact cells, distinct from off-targets.
Protocol:
Cell Preparation: Treat cells (e.g., MDA-MB-231) with NM-PMS (1-10 µM) or DMSO for 1 hour.
Thermal Challenge: Aliquot cells and heat to a gradient (
to ).
Lysis & Separation: Lyse cells; centrifuge to pellet denatured/aggregated proteins.
Detection: Western Blot for CA IX (Target) and Tubulin (Off-Target).
Analysis: Plot aggregation curves. A shift in
(aggregation temperature) confirms binding.
Success Criteria: NM-PMS stabilizes CA IX (
) but not Tubulin.
Phase 2: Functional Phenotyping (The "Hypoxia Filter")
Objective: Distinguish CA-driven activity (hypoxia-dependent) from Tubulin-driven toxicity (hypoxia-independent).
Logic: CA IX is induced by HIF-1
under hypoxia. If NM-PMS is specific, it should be significantly more potent under hypoxic conditions () than normoxic conditions (). Tubulin inhibitors are equally toxic in both.
Workflow:
Culture: Seed cells in duplicate plates.
Treatment: Dose-response of NM-PMS (0.1 nM – 10 µM).
Conditioning: Incubate Plate A in Normoxia, Plate B in Hypoxia (
) for 72h.
Readout: Cell viability (CellTiter-Glo).
Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :
Interpretation: HCR
indicates CA IX specificity. HCR indicates off-target toxicity (e.g., Tubulin).
Phase 3: Genetic Rescue (The "Gold Standard" of Specificity)
Objective: Prove that removing the target abolishes the compound's specific effect (or hypersensitizes the cell), confirming the mechanism.
Protocol:
CRISPR Knockout: Generate CA9-/- clones using CRISPR-Cas9.
Rescue Transfection: Re-introduce a drug-resistant mutant of CA IX (if available) or Wild-Type CA IX into the KO background.
Assay: Treat WT and CA9-/- cells with NM-PMS.
Specific Outcome: NM-PMS should lose efficacy (or show reduced efficacy) in CA9-/- cells if CA IX is the primary driver of the phenotype. If toxicity persists in CA9-/- cells, NM-PMS is hitting off-targets (e.g., Tubulin).
Visualization: Specificity Validation Workflow
The following diagram illustrates the decision matrix for validating NM-PMS specificity.
Caption: Decision matrix for validating NM-PMS. The workflow filters compounds from physical binding (CETSA) to functional selectivity (Hypoxia) and genetic confirmation (CRISPR).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Martinez, N. J., et al. (2013). A widely-applicable high-throughput cellular thermal shift assay (CETSA) for small-molecule target engagement. Science, 341(6141), 84-87. Link
McDonald, P. C., et al. (2012). Small-molecule targeting of hypoxia-inducible factor 1/hypoxia-associated carbonic anhydrase IX for the treatment of cancer. Journal of Oncology, 2012. Link
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
Gajewski, M., et al. (2017). Screening of Sulfonamide Derivatives as Inhibitors of Carbonic Anhydrases.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Proper Disposal Procedures for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary & Compound Profile Objective: To establish a compliant, safe, and efficient disposal workflow for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (and structurally related benzylsulfonamides). Target Aud...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Objective: To establish a compliant, safe, and efficient disposal workflow for N-(4-methoxyphenyl)-1-phenylmethanesulfonamide (and structurally related benzylsulfonamides).
Target Audience: Laboratory Safety Officers, Synthetic Chemists, and Waste Management Personnel.
R-Group 2: 1-phenylmethyl (benzyl) group – Adds lipophilicity and stability.
Physical State: Typically a white to off-white solid powder.
Regulatory Status: While specific listing under RCRA (P-list/U-list) is rare for this specific derivative, it must be managed as Hazardous Chemical Waste due to its potential toxicity and environmental persistence.
Hazard Identification & Safety Directives
Standard Operating Procedure (SOP) requires treating this compound with "Universal Precautions" for novel organic intermediates.
Derived Hazard Profile (SAR Analysis)
Based on Structure-Activity Relationships (SAR) of analogous sulfonamides and anisidines:
Health Hazards:
Skin/Eye Irritation (H315/H319): High probability.[2] The sulfonamide nitrogen is acidic; the anisidine moiety is a known irritant.
Respiratory Sensitization (H335): Dust inhalation is a primary risk vector.
Environmental Hazards:
Aquatic Toxicity: Sulfonamides are generally persistent in aquatic environments. Strict prohibition on drain disposal.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Requirement
Technical Justification
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine particulates during weighing or transfer.
Dermal
Nitrile Gloves (Double-gloved recommended)
Standard nitrile provides excellent resistance to solid organic amides.
Ocular
Chemical Safety Goggles
Protects against dust ingress; safety glasses are insufficient for powders.
Body
Lab Coat (Buttoned) + Long Sleeves
Minimizes skin exposure to airborne dust.
Operational Disposal Workflow
Waste Segregation Strategy
Proper segregation is determined by the physical state of the waste at the time of disposal.
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired pure substance, weighing boats, contaminated paper towels, solid spill cleanup materials.
Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass jar.
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicability: Compound dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate).
Segregation Rule:
If dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into Halogenated Organic Waste .
If dissolved in Non-Halogenated Solvents (Acetone, MeOH): Segregate into Non-Halogenated Organic Waste .
Critical Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric) to prevent exothermic decomposition of the sulfonamide bond.
Step-by-Step Disposal Protocol
Preparation: Don full PPE.[3][4] Clear the fume hood workspace.
Transfer:
Solids: Transfer carefully to the waste container using a disposable spatula. Wipe the exterior of the original vial with a solvent-dampened tissue and add the tissue to the solid waste.
Liquids: Pour into the appropriate carboy using a funnel. Avoid splashing.
Decontamination: Rinse the empty original container with a small amount of acetone or ethanol. Collect this rinseate in the Liquid Organic Waste stream.
Labeling: Complete the hazardous waste tag with the full chemical name (no abbreviations/formulas). Check "Toxic" and "Irritant."
Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Ensure secondary containment (tray) is used.
Visualized Protocols
Waste Classification Decision Tree
Figure 1: Logic flow for determining the correct waste stream based on physical state and solvent matrix.
"Cradle-to-Grave" Disposal Workflow
Figure 2: Operational lifecycle from benchtop to final incineration.
Emergency Procedures (Spill Response)
In the event of a spill involving N-(4-methoxyphenyl)-1-phenylmethanesulfonamide:
Evacuate & Alert: If the spill is large (>50g) or outside a hood, evacuate the immediate area.
Isolate: Mark the zone to prevent tracking of the powder.
PPE Upgrade: Wear N95 respirator, double gloves, and lab coat.
Dry Cleanup (Preferred):
Cover the spill with a damp paper towel to prevent dust generation.
Scoop material into a waste container using a dustpan or stiff card.
Do NOT use a vacuum cleaner unless it is a dedicated HEPA-filtered unit for hazardous chemicals.
Wet Wipe: Clean the surface with soap and water.[3] Collect all wipes into the Solid Hazardous Waste container.
Regulatory & Compliance Data
Parameter
Specification
Reference
RCRA Code
Not specifically listed; classify as D001 (Ignitable) if in solvent, or General Hazardous Waste.
Disposal Method
Incineration (Recommended). Hydrolysis is slow; oxidation is required for complete destruction.
Drain Disposal
STRICTLY PROHIBITED. Sulfonamides are persistent pollutants.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5] Chapter 8: Management of Waste. [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. [Link]
PubChem. (n.d.).[6] Compound Summary: Sulfonamide Class Safety Data. National Library of Medicine. [Link]
Personal protective equipment for handling N-(4-methoxyphenyl)-1-phenylmethanesulfonamide
Executive Summary & Chemical Context[1][2][3][4][5] N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a specialized sulfonamide derivative, structurally composed of a benzylsulfonyl group linked to a p-anisidine (4-metho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
N-(4-methoxyphenyl)-1-phenylmethanesulfonamide is a specialized sulfonamide derivative, structurally composed of a benzylsulfonyl group linked to a p-anisidine (4-methoxyaniline) moiety. While specific toxicological data for this exact CAS may be sparse in public repositories, a Structure-Activity Relationship (SAR) analysis mandates that it be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or a hazardous intermediate until proven otherwise.
Critical Hazard Drivers:
The Sulfonamide Linkage (
): Known for potential hypersensitivity reactions (Stevens-Johnson Syndrome in susceptible individuals) and skin sensitization [1].
The p-Anisidine Moiety: Metabolic cleavage or degradation can release p-anisidine, a known hemotoxin (methemoglobinemia risk) and potential carcinogen [2].
Physical State: Likely a crystalline solid with high electrostatic potential, increasing the risk of inhalation and surface contamination during weighing.
Risk Assessment & Hazard Logic
To determine the appropriate Personal Protective Equipment (PPE), we must analyze the molecule's potential failure modes in a biological system.
SAR-Based Hazard Identification
Inhalation: High Risk. Fine organic dusts penetrate deep lung tissue. Systemic absorption can lead to hematological effects (cyanosis).
Skin Contact: Moderate to High Risk. Lipophilic nature suggests transdermal absorption. Potential for allergic dermatitis.
Eye Contact: Moderate Risk. Mechanical irritation (crystals) and chemical irritation (sulfonamide acidity).
Visualization: Hazard-to-Control Logic
The following diagram illustrates the decision pathway for selecting controls based on molecular substructures.
Figure 1: Predictive toxicology logic flow deriving safety controls from chemical structure.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the operation (e.g., heating vs. static weighing).
Organic solvents (DCM, DMSO) used in synthesis act as carriers, permeating gloves and dragging the toxin with them.
Eye/Face
Safety Glasses (with side shields)
Chemical Goggles + Face Shield (if open heating)
Goggles seal against airborne dust; glasses do not.
Body
Standard Lab Coat (Cotton/Poly blend)
Tyvek® Sleeves or Apron Disposable over-garments
Prevents accumulation of dust on fabric lab coats which can be tracked home.
Critical Note on Gloves: If dissolving this compound in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection. You must use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves for DCM solutions [3].
Operational Protocols
Protocol A: The "Zero-Contamination" Weighing Procedure
Objective: Weigh N-(4-methoxyphenyl)-1-phenylmethanesulfonamide without generating airborne dust.
Preparation: Place an ionizing fan (static eliminator) inside the balance enclosure. Static is the primary cause of powder dispersion.
Taring: Tare the receiving vessel (with lid) before opening the stock bottle.
Transfer: Open the stock bottle only inside a certified Fume Hood or Powder Containment Enclosure.
Transport: Never transport the open spatula between the stock bottle and balance. Bring the receiving vessel to the stock bottle.
Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened in ethanol before removing it from the hood.
Protocol B: Emergency Spill Response (Solid)
Do NOT use compressed air or dry sweeping.
Isolate: Evacuate the immediate 3-meter radius.
PPE Up: Don P100 respirator and double gloves.
Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust lofting.
Avoid Acetone/Methanol for the initial wipe—these solvents may dissolve the compound and drive it into the floor surface or glove material. Use aqueous detergent first.
Synthesis & Reaction Workflow
The following flowchart outlines the safe handling lifecycle during experimental use.
Figure 2: Operational lifecycle emphasizing critical control points (CCPs).
Disposal & Environmental Compliance
Sulfonamides are persistent in the environment and can contribute to antibiotic resistance pressures in microbial communities [4].
Solid Waste: Must be segregated into "Hazardous Solid Waste" containers. Label clearly as "Toxic/Sensitizer."
Liquid Waste:
Aqueous: Do not pour down the drain. Collect in "Aqueous Toxic" waste streams.
Organic: Collect in "Non-Halogenated" or "Halogenated" solvent waste depending on the carrier solvent.
Destruction Method: The preferred method for ultimate disposal is High-Temperature Incineration (>1000°C) to ensure thermal decomposition of the sulfonyl and phenyl rings.
References
National Institutes of Health (NIH). Sulfonamides: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
European Chemicals Agency (ECHA). Substance Information: p-Anisidine (CAS 104-94-9). Available at: [Link]
Baran, W. et al. Hydrolysis and photolysis of sulfonamides in the aquatic environment. Journal of Hazardous Materials, 2011. Available at: [Link]
Disclaimer: This guide is based on predictive toxicology and standard chemical hygiene practices for sulfonamide/aniline derivatives. In the absence of a specific SDS for CAS 4284-48-4 analogs, users must apply the Precautionary Principle.